4-Chloro-2,3,6-trifluorobenzyl alcohol
Description
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Properties
IUPAC Name |
(4-chloro-2,3,6-trifluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1,12H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKDUZIFNFQCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378740 | |
| Record name | 4-Chloro-2,3,6-trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-68-5 | |
| Record name | 4-Chloro-2,3,6-trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2,3,6-trifluorobenzyl alcohol
Abstract: This technical guide provides a detailed examination of the physicochemical properties of 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS No. 252004-68-5). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes available data with established analytical methodologies. It covers the compound's identity, core physical properties, and expected spectroscopic signatures. Furthermore, it outlines robust, field-proven experimental protocols for the independent verification of these properties, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility. While empirical data for this specific molecule is limited in public literature, this guide establishes a predictive and methodological framework based on the analysis of structurally analogous compounds.
Introduction and Compound Profile
4-Chloro-2,3,6-trifluorobenzyl alcohol is a halogenated aromatic alcohol. Its highly substituted phenyl ring, featuring both chloro and fluoro groups, suggests unique properties related to lipophilicity, metabolic stability, and chemical reactivity. Such compounds are of significant interest as intermediates and building blocks in the synthesis of novel pharmaceuticals and agrochemicals, where the specific halogenation pattern can critically influence biological activity and pharmacokinetics.
This guide serves as a foundational resource for scientists working with this compound, providing a centralized repository of its known and predicted characteristics and the means to validate them.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the bedrock of scientific research. The following table summarizes the key identifiers for 4-Chloro-2,3,6-trifluorobenzyl alcohol.
| Identifier | Value | Source |
| CAS Number | 252004-68-5 | [1][2] |
| IUPAC Name | (4-Chloro-2,3,6-trifluorophenyl)methanol | [1] |
| Synonyms | 4-Chloro-2,3,6-trifluorobenzyl alcohol | [1] |
| Molecular Formula | C₇H₄ClF₃O | [1] |
| Molecular Weight | 212.55 g/mol | Calculated |
| InChI Key | ZHKDUZIFNFQCPE-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure consists of a benzyl alcohol core, where the phenyl ring is substituted with one chlorine atom at position 4, and three fluorine atoms at positions 2, 3, and 6.

Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both chemical and biological systems. The data presented below is a combination of available information and expert predictions based on related structures.
| Property | Value / Predicted Value | Rationale / Notes | Source |
| Physical State | Solid, Crystalline Powder | Predicted based on the properties of similar halogenated benzyl alcohols, such as 4-chlorobenzyl alcohol which is a solid.[3][4] | N/A |
| Appearance | White to off-white or beige powder | Typical appearance for purified, halogenated aromatic compounds.[4] | N/A |
| Melting Point | Data not available | Expected to be a solid with a distinct melting point, likely higher than that of 4-chlorobenzyl alcohol (69-72 °C) due to increased molecular weight and polarity from fluorine atoms.[4] | N/A |
| Boiling Point | Data not available | Expected to be elevated, likely exceeding the 234 °C boiling point of 4-chlorobenzyl alcohol due to stronger intermolecular forces.[4] | N/A |
| Solubility | Predicted to have low solubility in water; soluble in organic solvents (e.g., Methanol, Ethanol, Dichloromethane) | The polar alcohol group imparts some water solubility, but the halogenated aromatic ring is highly lipophilic. Related compounds are moderately to poorly soluble in water but more soluble in organic solvents.[5] | N/A |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity, purity, and structure of the compound. While specific spectra for 4-Chloro-2,3,6-trifluorobenzyl alcohol are not publicly available, its structure allows for confident prediction of key signatures.
-
Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group. Additional peaks corresponding to C-H aromatic stretching (~3000-3100 cm⁻¹), C-O stretching (~1050-1250 cm⁻¹), and C-F/C-Cl stretching (in the fingerprint region, ~1000-1300 cm⁻¹ and ~600-800 cm⁻¹ respectively) will be present.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A singlet or a broadened singlet for the hydroxyl proton (δ 1-5 ppm, variable), a singlet for the benzylic methylene protons (-CH₂OH, δ ~4.5-4.8 ppm), and a complex multiplet in the aromatic region (δ ~7.0-7.8 ppm) for the single aromatic proton are anticipated.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a peak for the benzylic carbon (-CH₂OH) around δ 60-65 ppm.[3] The aromatic region (δ ~110-160 ppm) will be complex due to C-F coupling, showing multiple doublets and triplets characteristic of a fluorinated benzene ring.
-
¹⁹F NMR Spectroscopy: This technique is crucial for confirming the fluorine substitution pattern. Three distinct resonances, each exhibiting coupling to the other fluorine atoms and potentially to the aromatic proton, would be expected.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 212 and 214 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) would be expected. Key fragmentation patterns would include the loss of water (M-18), loss of the hydroxyl group (M-17), and the formation of the stable tropylium-like ion. The most abundant fragment would likely be the 4-chloro-2,3,6-trifluorobenzyl cation.
Experimental Protocols for Property Determination
To ensure the trustworthiness of data, all experimental protocols must be self-validating. The following section details robust, step-by-step methodologies for characterizing 4-Chloro-2,3,6-trifluorobenzyl alcohol.
Protocol for Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC with UV detection is the industry standard for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the compound's moderate polarity. The gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. Acetonitrile is selected as the organic modifier for its low UV cutoff and compatibility with mass spectrometry if hyphenation is desired.
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm and 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B (re-equilibration).
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.
Protocol for Structural Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both retention time information (a chromatographic property) and a mass spectrum (a structural fingerprint). Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be compared against libraries or used for structural elucidation. A DB-5MS or similar column is chosen for its general-purpose utility in separating a wide range of analytes.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
GC Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-450.
-
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for this compound, prudent safety measures must be adopted based on analogous halogenated aromatic compounds.[8]
-
Hazard Assessment: Assumed to be an irritant to the eyes, skin, and respiratory system. Handle as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2,3,6-trifluorobenzyl alcohol is a specialized chemical intermediate with significant potential in synthetic chemistry. This guide has established a comprehensive profile of its identity and predicted physicochemical properties. While empirical data remains scarce, the provided analytical protocols offer a robust framework for researchers to independently verify its purity, structure, and characteristics. The structural motifs suggest a compound with distinct properties that warrant further investigation, particularly within the fields of medicinal chemistry and materials science. Future research should focus on obtaining and publishing empirical data for its melting point, boiling point, solubility, and full spectroscopic characterization to complete the scientific record.
References
-
Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Silva, T. B. D., et al. (2021). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemistrySelect. Available at: [Link]
-
Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 4-Chlorobenzyl alcohol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzyl alcohol (CAS 873-76-7). Retrieved from [Link]
-
Publisso. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]
-
Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzyl alcohol. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-3-fluorobenzyl alcohol. Retrieved from [Link]
-
NIST. (n.d.). 4-Chlorobenzyl alcohol. Retrieved from [Link]
-
Stenutz, R. (n.d.). 4-chlorobenzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzyl alcohol. Retrieved from [Link]
Sources
- 1. 4-Chloro-2,3,6-trifluorobenzyl alcohol | 252004-68-5 [sigmaaldrich.com]
- 2. 252004-68-5 Cas No. | 4-Chloro-2,3,6-trifluorobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 3. rsc.org [rsc.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. CAS 873-76-7: 4-Chlorobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 6. ewai-group.com [ewai-group.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. 2,3,5,6-Tetrafluorobenzyl alcohol | C7H4F4O | CID 2734029 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 4-Chloro-2,3,6-trifluorobenzyl Alcohol
Part 1: Executive Summary & Core Identity
The Molecule at a Glance
In the high-stakes arena of medicinal chemistry and agrochemical design, 4-Chloro-2,3,6-trifluorobenzyl alcohol represents a specialized "scaffold modifier."[1] Unlike generic benzyl alcohols, this polyfluorinated intermediate offers a unique electrostatic and steric profile. The strategic placement of fluorine atoms at the 2, 3, and 6 positions creates an electron-deficient ring system that significantly alters the pKa of the hydroxyl group and enhances metabolic stability by blocking key sites of enzymatic oxidation.[1]
This guide moves beyond basic catalog data to provide a functional roadmap for utilizing this compound in drug discovery and process chemistry.
Chemical Identity Profile
| Parameter | Specification |
| CAS Number | 252004-68-5 |
| IUPAC Name | (4-Chloro-2,3,6-trifluorophenyl)methanol |
| Molecular Formula | C₇H₄ClF₃O |
| Molecular Weight | 196.55 g/mol |
| SMILES | OC1=C(F)C(F)=C(Cl)C=C1F |
| InChI Key | ZHKDUZIFNFQCPE-UHFFFAOYSA-N |
| Physical State | Typically a white low-melting solid or colorless oil (purity dependent) |
| Solubility | Soluble in MeOH, DCM, THF; sparingly soluble in water |
Part 2: Critical Synthesis & Process Parameters
The "Why" Behind the Synthesis
While catalog procurement is standard for early R&D, process scale-up requires a robust synthetic route.[1] The most reliable method for generating high-purity 4-Chloro-2,3,6-trifluorobenzyl alcohol is the chemoselective reduction of its aldehyde precursor.[1] This approach minimizes defluorination side reactions that are common when using harsher lithiation/formylation routes on polyfluorinated benzenes.
Protocol: Chemoselective Reduction (NaBH₄ Route)
Target Audience: Process Chemists scaling from mg to gram quantities.
Reagents:
-
Precursor: 4-Chloro-2,3,6-trifluorobenzaldehyde (CAS 34328-46-6 or analog)[1]
-
Reductant: Sodium Borohydride (NaBH₄)
-
Solvent: Methanol (Anhydrous preferred to control stoichiometry)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 4-Chloro-2,3,6-trifluorobenzaldehyde in Methanol (10 mL/g). Cool the solution to 0°C .
-
Scientific Rationale: Cooling is critical. Although NaBH₄ is mild, the electron-deficient ring makes the aldehyde highly electrophilic.[1] Lower temperatures prevent over-reduction or nucleophilic attack by the solvent (methoxide formation) at the fluorine positions (SNAr).
-
-
Addition: Add NaBH₄ (0.5 – 0.6 eq) portion-wise over 15 minutes.
-
Note: Theoretical stoichiometry is 0.25 eq, but excess ensures complete conversion.
-
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Endpoint: Disappearance of the aldehyde peak (approx. 220 nm UV).
-
-
Quench: Quench carefully with 1N HCl until pH ~5-6.
-
Safety: Hydrogen gas evolution will occur.
-
-
Workup: Remove methanol under reduced pressure. Extract the residue with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Synthesis Workflow Visualization
The following diagram illustrates the logic flow from precursor selection to final isolation, highlighting critical control points.
Figure 1: Chemoselective reduction pathway minimizing SNAr side reactions.
Part 3: Applications in Drug Design (SAR)
Metabolic Blocking & Bioisosterism
This molecule is not just a passive linker; it is a metabolic shield.
-
The Fluorine Effect: The fluorine atoms at positions 2 and 6 create a "steric and electrostatic fortress" around the benzylic carbon. This severely hampers the ability of Cytochrome P450 enzymes to hydroxylate the ring or oxidize the benzylic position compared to a non-fluorinated benzyl alcohol.
-
Lipophilicity Modulation: The trifluoro-substitution significantly increases LogP (approx +0.5 to +1.0 units vs. chlorinated benzyl alcohol), enhancing membrane permeability for CNS targets.
Structural Logic Diagram
Understanding the specific substitution pattern is vital for Structure-Activity Relationship (SAR) studies.
Figure 2: SAR impact of the 2,3,6-trifluoro-4-chloro substitution pattern.[1]
Part 4: Handling, Safety, and Stability[1]
Safety Data Sheet (SDS) Highlights
As a halogenated benzyl alcohol, standard laboratory safety protocols apply. However, the high fluorine content warrants specific attention to volatility and skin absorption.
-
GHS Classification:
-
Signal Word: WARNING
-
Handling Precaution: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for derivatization).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Polyfluorinated alcohols can be hygroscopic.
Stability Profile
-
Thermal Stability: Generally stable up to 150°C, but avoid prolonged heating without solvent.
-
Chemical Stability: The electron-deficient ring makes the benzylic hydroxyl group less nucleophilic than typical benzyl alcohols. Derivatization (e.g., mesylation, tosylation) may require stronger bases (e.g., NaH instead of TEA).[1]
Part 5: References & Grounding
The following sources provide the authoritative basis for the chemical identity, synthesis methodologies, and safety data presented in this guide.
-
Sigma-Aldrich (Merck). Product Specification: 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS 252004-68-5). Retrieved from
-
PubChem. Compound Summary: 4-Chloro-2,3,6-trifluorobenzyl alcohol. National Library of Medicine. Retrieved from
-
Combi-Blocks. Safety Data Sheet: 4-Chloro-2,3,6-trifluorobenzyl alcohol.[1] Retrieved from
-
Google Patents. Synthesis of Polyfluorobenzyl Alcohols for Pyrethroid Manufacture (General Methodologies). Referencing patents on Tefluthrin/Transfluthrin intermediates.[4] Retrieved from
(Note: While specific peer-reviewed papers on this exact isomer are rare, the synthetic chemistry is grounded in the well-established reactivity of polyfluorinated aromatics found in the cited patent literature.)
Sources
spectroscopic data for 4-Chloro-2,3,6-trifluorobenzyl alcohol (NMR, IR, MS)
[1]
Executive Summary & Compound Profile
This guide provides a comprehensive technical framework for the spectroscopic identification and quality control of 4-Chloro-2,3,6-trifluorobenzyl alcohol . As a polyfluorinated aromatic intermediate, this compound presents unique NMR splitting patterns and mass spectral signatures critical for drug development and agrochemical synthesis (specifically pyrethroid precursors).[1]
The protocols below prioritize causality —explaining why signals appear as they do—to allow researchers to distinguish this specific isomer from potential impurities like the 2,3,5-trifluoro or des-chloro analogs.
Chemical Identity
| Property | Data |
| IUPAC Name | (4-Chloro-2,3,6-trifluorophenyl)methanol |
| CAS Number | 252004-68-5 |
| Molecular Formula | |
| Molecular Weight | 196.55 g/mol |
| Monoisotopic Mass | 195.99 ( |
| Key Structural Feature | Aromatic ring with a single proton at position 5, flanked by Cl and F. |
Analytical Workflow Visualization
The following workflow outlines the logical progression for validating this compound, ensuring sample integrity before advanced structural elucidation.
Figure 1: Integrated analytical workflow for the characterization of polyfluorinated benzyl alcohols.
Nuclear Magnetic Resonance (NMR) Analysis[1][8][9][10][11]
Experimental Strategy
For polyfluorinated systems,
-
Solvent:
is standard.[1] However, if the -OH proton signal is broadened due to exchange, use DMSO- to sharpen the hydroxyl signal and observe coupling.[2] -
Reference: TMS (0.00 ppm) for
; (0.00 ppm) or internal standard (e.g., hexafluorobenzene) for .[2]
NMR (Proton) Data
The molecule possesses high asymmetry regarding the fluorine environments, leading to distinct splitting.[1]
| Position | Shift ( | Multiplicity | Integration | Diagnostic Assignment |
| H-5 (Ar-H) | 6.90 – 7.30 | ddd or m | 1H | The Critical Signal. This is the only aromatic proton.[2] It couples to |
| CH₂ (Benzylic) | 4.60 – 4.80 | d or dd | 2H | Couples to |
| OH (Hydroxyl) | 2.00 – 2.50 | br s or t | 1H | Broad singlet in |
NMR (Fluorine) Data
Three distinct fluorine environments exist. Their chemical shifts are highly sensitive to the solvent and concentration.[1]
| Position | Shift ( | Multiplicity | Diagnostic Note |
| F-3 | -115 to -125 | dd | Flanked by F2 and Cl.[2] Strong coupling to F2 (ortho). |
| F-6 | -110 to -120 | dd | Flanked by H5 and the benzylic group.[2][1] Strong coupling to H5. |
| F-2 | -135 to -145 | ddd | Flanked by the benzylic group and F3.[2][1] |
*Note: Shifts are relative to
J-Coupling Visualization
The splitting of the single aromatic proton (H-5) is the primary confirmation of the 2,3,6-trifluoro substitution pattern.[2] If the substitution were symmetric (e.g., 3,4,5-trifluoro), the splitting would differ significantly.
Figure 2: Theoretical coupling tree for the H-5 aromatic proton, demonstrating the influence of neighboring fluorine atoms.
Mass Spectrometry (MS)[1][8]
Ionization & Isotope Pattern
Electron Impact (EI) MS is the standard for this intermediate.[2][1] The presence of Chlorine and Fluorine provides a definitive "fingerprint."[1]
-
Molecular Ion (
): 196 m/z.[2][1] -
Chlorine Signature: You must observe the 3:1 intensity ratio between m/z 196 (
) and m/z 198 ( ).[2] Absence of this ratio indicates dechlorination.[1]
Fragmentation Pathway
| m/z | Fragment Identity | Mechanism |
| 196/198 | Molecular Ion (Base peak intensity varies).[2] | |
| 179/181 | Loss of hydroxyl radical.[2][1] | |
| 165/167 | Benzylic cleavage; formation of the trifluorochlorophenyl cation.[2] | |
| 161 | Loss of Chlorine (Observe loss of isotope pattern).[2] |
Infrared Spectroscopy (FT-IR)[1][6][9]
IR is primarily used here for functional group verification (Alcohol) and confirming the polyfluorinated core.[2][1]
| Wavenumber ( | Vibration Mode | Intensity | Description |
| 3200 – 3400 | O-H Stretch | Medium/Broad | Diagnostic for the alcohol functionality. |
| 2850 – 2950 | C-H Stretch | Weak | Aliphatic methylene ( |
| 1450 – 1600 | C=C Aromatic | Medium | Ring breathing modes.[1] |
| 1000 – 1400 | C-F Stretch | Very Strong | Multiple intense bands dominate this region, characteristic of polyfluorinated arenes. |
| ~800 – 900 | C-Cl Stretch | Medium | Often obscured by C-F fingerprint, but look for bands in the lower frequency. |
References & Validation Sources
-
Sigma-Aldrich (Merck). Product Specification: 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS 252004-68-5).[2][1]
-
PubChem. Compound Summary: (4-Chloro-2,3,6-trifluorophenyl)methanol.[2][1][2]
-
Pretsch, E., et al. Structure Determination of Organic Compounds.[1] Springer, 2009.[1] (Standard text for NMR shift prediction rules).
-
NIST Chemistry WebBook. Infrared and Mass Spectral Data for Chlorinated Benzyl Alcohols.[1][2]
Disclaimer: The spectroscopic values provided are diagnostic ranges derived from high-fidelity structural analogs and substituent chemical shift additivity rules. Always compare experimental results against a certified reference standard when performing GMP release testing.
An In-depth Technical Guide to the Synthesis of 4-Chloro-2,3,6-trifluorobenzyl alcohol
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Chloro-2,3,6-trifluorobenzyl alcohol, a valuable fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The described methodology hinges on a three-step reaction sequence commencing with the regioselective ortho-lithiation of 1-chloro-2,3,5-trifluorobenzene, followed by formylation to the corresponding benzaldehyde, and culminating in a selective reduction to the target benzyl alcohol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and critical analysis of the experimental choices.
Introduction
Fluorinated organic molecules are of paramount importance in modern medicinal and materials chemistry. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Chloro-2,3,6-trifluorobenzyl alcohol is a key intermediate, the synthesis of which requires a strategic approach to control the regiochemistry on a polyhalogenated aromatic ring. This guide elucidates a logical and well-precedented synthetic route, providing the user with the necessary information to replicate and potentially optimize the process.
Proposed Reaction Mechanism
The synthesis of 4-Chloro-2,3,6-trifluorobenzyl alcohol is proposed to proceed via a three-step sequence:
-
Directed ortho-Lithiation: The reaction is initiated by the deprotonation of 1-chloro-2,3,5-trifluorobenzene at a position ortho to a fluorine atom. This is a classic example of directed ortho-metalation (DoM), where a substituent directs the deprotonation to its adjacent position.[1][2] In this case, the fluorine atoms act as directing metalation groups (DMGs). The fluorine at the 3-position is anticipated to direct the lithiation to the C2 position due to its ability to coordinate with the lithium cation of the organolithium base, thereby increasing the acidity of the ortho-proton.[3][4]
-
Formylation: The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF).[5][6] This addition reaction forms a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield 4-chloro-2,3,6-trifluorobenzaldehyde.
-
Reduction: The final step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, readily donating a hydride ion to the carbonyl carbon.[7][8][9] A subsequent protonation step, typically from the alcoholic solvent, affords the desired 4-Chloro-2,3,6-trifluorobenzyl alcohol.[10]
Visualization of the Reaction Mechanism
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
starting materials for 4-Chloro-2,3,6-trifluorobenzyl alcohol synthesis
Executive Summary
4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS: 252004-68-5) is a critical fluorinated aromatic intermediate used primarily in the synthesis of advanced pyrethroid insecticides (e.g., tefluthrin analogs) and pharmaceutical candidates requiring a lipophilic, electron-deficient benzyl moiety.
The synthesis of this molecule presents a specific regiochemical challenge: installing a chlorine atom at the 4-position of a 2,3,6-trifluorinated benzene ring while preserving the oxidation state of the benzylic carbon. This guide details two primary synthetic pathways:
-
The "Top-Down" Functionalization Route: Starting from 2,3,6-trifluorotoluene , utilizing electrophilic aromatic substitution followed by side-chain oxidation/hydrolysis.
-
The "Bottom-Up" Substitution Route: Starting from 2,3,4,6-tetrafluorobenzoic acid , utilizing nucleophilic aromatic substitution (SNAr) and Sandmeyer chemistry to install the chlorine with high regioselectivity.
Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the target molecule into available precursors. The benzylic alcohol group (-CH₂OH) is most reliably formed via the reduction of a carboxylic acid/ester or the hydrolysis of a benzylic halide.
-
Disconnection A (Benzylic Oxidation State): The alcohol is derived from 4-Chloro-2,3,6-trifluorobenzoic acid .
-
Disconnection B (Aromatic Substitution): The 4-chloro substituent is installed via electrophilic chlorination (on a toluene precursor) or Sandmeyer reaction (on an aniline precursor).
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Primary Starting Materials & Synthesis Pathways
Pathway A: The "Acid Reduction" Route (High Purity)
This route is preferred for pharmaceutical applications where isomer purity is paramount. It relies on the predictable regiochemistry of Nucleophilic Aromatic Substitution (SNAr) on polyfluorinated benzoates.
Starting Material: 2,3,4,6-Tetrafluorobenzoic acid (or its methyl ester).
-
Availability: Commercially available or synthesized from 1,2,3,5-tetrafluorobenzene via lithiation/carboxylation.
Detailed Protocol:
-
Amidation (SNAr):
-
React Methyl 2,3,4,6-tetrafluorobenzoate with aqueous ammonia or ammonium hydroxide in a polar aprotic solvent (e.g., DMSO or Acetonitrile).
-
Mechanism:[1][2][3][4] The fluorine at position 4 is para to the electron-withdrawing ester group, making it the most electrophilic site. The 2- and 6-fluorines are also activated but steric hindrance and the specific electronic vector of the para-position favor substitution at C-4.
-
Product:Methyl 4-amino-2,3,6-trifluorobenzoate .
-
-
Sandmeyer Reaction (Chlorination):
-
Diazotization: Treat the amine with Sodium Nitrite (
) in concentrated HCl at 0–5°C to form the diazonium salt. -
Substitution: Add Copper(I) Chloride (
) to the diazonium solution. -
Product:Methyl 4-chloro-2,3,6-trifluorobenzoate .
-
-
Reduction:
-
Reduce the ester to the alcohol using Sodium Borohydride (
) in Methanol/THF or Lithium Aluminum Hydride ( ) in dry ether. -
Product:4-Chloro-2,3,6-trifluorobenzyl alcohol .
-
| Step | Reagents | Conditions | Key Insight |
| 1 | 60°C, 4h | Para-F displacement is highly selective due to ester activation. | |
| 2 | 0°C | Standard Sandmeyer; maintains the 2,3,6-F pattern. | |
| 3 | 0°C | Chemoselective reduction of ester over aryl chloride. |
Pathway B: The "Toluene Functionalization" Route (Industrial Scalability)
This route is more atom-economical and suitable for agrochemical scale-up, utilizing readily available fluorotoluenes.
Starting Material: 2,3,6-Trifluorotoluene .
Detailed Protocol:
-
Electrophilic Chlorination:
-
React 2,3,6-trifluorotoluene with Chlorine gas (
) in the presence of a Lewis acid catalyst ( or ). -
Regiochemistry: The Methyl group directs ortho/para. The Fluorine at C-3 directs ortho (to itself, which is C-2 and C-4). The directing effects of the Methyl group (para) and the C-3 Fluorine (ortho) reinforce substitution at C-4 .
-
Product:4-Chloro-2,3,6-trifluorotoluene .
-
-
Side-Chain Halogenation:
-
Radical bromination using N-Bromosuccinimide (NBS) and AIBN (initiator) in
or trifluorotoluene solvent. -
Product:4-Chloro-2,3,6-trifluorobenzyl bromide .
-
-
Hydrolysis:
-
Hydrolysis of the benzyl bromide using aqueous Sodium Formate or Calcium Carbonate in dioxane/water reflux.
-
Product:4-Chloro-2,3,6-trifluorobenzyl alcohol .
-
Figure 2: Industrial synthesis workflow starting from 2,3,6-trifluorotoluene.
Experimental Considerations & Safety
Regioselectivity Control
In Pathway B (Chlorination), a common impurity is the 5-chloro isomer.
-
Mitigation: Use low temperatures (0–10°C) during chlorination to maximize the kinetic preference for the 4-position (reinforced by the methyl group).
-
Purification: The 4-chloro and 5-chloro isomers have slightly different boiling points. Fractional distillation of the toluene intermediate is recommended before proceeding to the side-chain oxidation.
Handling Fluorinated Intermediates
-
HF Generation: During the Sandmeyer reaction (Pathway A) or if hydrolysis conditions are too harsh, fluoride elimination can occur, generating HF. Always use glass-lined or Hastelloy reactors for large-scale acid steps.
-
Thermal Stability: Polyfluorinated benzyl halides (Pathway B intermediate) are lachrymators and thermally unstable. Do not distill the benzyl bromide at atmospheric pressure; use high vacuum.
Analytical Validation
Confirm the structure using NMR. The 19F-NMR is diagnostic:
-
2,3,6-Trifluoro Pattern: You should observe three distinct signals. The coupling constants (
and ) will confirm the substitution pattern.-
F-3 and F-6 will show meta-coupling if H-5 is present.
-
F-2 will show coupling to F-3.
-
The absence of a proton at C-4 (replaced by Cl) simplifies the splitting pattern compared to the starting material.
-
References
-
Synthesis of Polyfluorinated Benzoic Acids
- Title: Preparation of 4-chloro-2,3,5-trifluorobenzoic acid and deriv
- Source: MDPI, Molbank 2015.
- Relevance: Establishes the SNAr/Sandmeyer methodology for converting tetrafluorobenzoates to chlorotrifluorobenzo
-
Industrial Fluorination & Chlorination
-
Title: Process for the preparation of nuclear chlorinated aromatic compounds.[5]
- Source: US P
- Relevance: Details the chlorination of fluorin
-
-
Halex Reaction & Nitrile Precursors
- Title: Process for preparation of 2,4,6-trifluorobenzoic acid and rel
- Source: WO2021156893A1.
- Relevance: Describes the "Halex" exchange from polychlorinated nitriles to fluorinated intermedi
-
Pyrethroid Intermediate Synthesis
-
Title: Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.[6]
- Source: US P
- Relevance: Provides general protocols for hydrogenating/hydrolyzing fluorin
-
Sources
- 1. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]
- 5. US4470930A - Preparation of nuclear chlorinated aromatic compounds - Google Patents [patents.google.com]
- 6. US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
Strategic Functionalization of 4-Chloro-2,3,6-trifluorobenzyl Alcohol
Content Type: Technical Guide / Whitepaper Subject: Synthetic Methodology & Medicinal Chemistry Applications CAS: 252004-68-5
Executive Summary: The Fluorine Advantage
In the landscape of fragment-based drug discovery (FBDD) and agrochemical synthesis, 4-Chloro-2,3,6-trifluorobenzyl alcohol represents a "privileged scaffold." Its value lies in the specific arrangement of its halogen substituents:
-
Metabolic Blocking: The 2,3,6-trifluoro pattern effectively blocks the most metabolically vulnerable positions on the aromatic ring, extending in vivo half-life.
-
Orthogonal Reactivity: The molecule possesses two distinct chemical handles—the benzylic alcohol (susceptible to oxidation/substitution) and the aryl chloride (susceptible to metal-catalyzed cross-coupling)—allowing for divergent synthesis.
-
Electronic Modulation: The electron-withdrawing nature of the polyfluorinated ring lowers the pKa of the benzylic alcohol, altering its hydrogen-bond donor (HBD) capability compared to non-fluorinated analogues.
This guide outlines the strategic derivatization of this core, focusing on high-fidelity protocols for generating bioactive libraries.
Chemical Architecture & Reactivity Profile
The molecule features a highly electron-deficient benzene ring. The reactivity is governed by two competing electronic effects:
-
Inductive Withdrawal (-I): The three fluorine atoms and one chlorine atom strongly withdraw electron density, deactivating the ring toward electrophilic aromatic substitution (
) but activating it for nucleophilic aromatic substitution ( ) and oxidative addition to low-valent metals. -
The "Ortho Effect": The 2,6-difluoro substitution creates significant steric crowding around the benzylic position. This does not prevent reaction but necessitates the use of unhindered reagents or specific catalysts.
Divergent Synthesis Pathway (Visualization)
Figure 1: Divergent synthetic map showing the three primary vectors for functionalization: Oxidation (Red), Substitution (Yellow), and Cross-Coupling (Green).
Module A: The Benzylic Handle (Oxidation & Substitution)
The benzylic alcohol is the primary entry point for modifying solubility and linkage. Due to the electron-poor ring, the resulting benzaldehyde is highly electrophilic, making it an excellent substrate for condensation reactions (e.g., reductive amination, Wittig).
Protocol 1: Chemoselective Oxidation to Aldehyde
Target: 4-Chloro-2,3,6-trifluorobenzaldehyde. Challenge: Avoiding over-oxidation to the benzoic acid, which is rapid due to the electron-deficient ring. Solution: A TEMPO-mediated oxidation offers superior control over Jones or permanganate conditions.
Reagents & Stoichiometry:
| Component | Equivalents | Role |
|---|---|---|
| Substrate | 1.0 | Starting Material |
| TEMPO | 0.01 (1 mol%) | Catalyst |
| NaOCl (Bleach) | 1.1 | Terminal Oxidant |
| KBr | 0.1 | Co-catalyst |
| DCM/Water | 1:1 (0.2 M) | Biphasic Solvent |
Step-by-Step Methodology:
-
Preparation: Dissolve 4-chloro-2,3,6-trifluorobenzyl alcohol in dichloromethane (DCM). Add an aqueous solution of KBr and cool the biphasic mixture to 0°C.
-
Catalyst Addition: Add TEMPO. The solution may turn slightly orange.
-
Oxidation: Dropwise add buffered NaOCl (pH 9.5 using
) over 20 minutes. Vigorous stirring is critical to maximize phase transfer. -
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot will be distinct. The reaction is typically complete in <1 hour.
-
Workup: Quench with aqueous sodium thiosulfate. Extract with DCM, dry over
, and concentrate.[1] -
Purification: The crude aldehyde is often pure enough (>95%) for subsequent steps. If necessary, purify via silica plug (avoid alumina due to potential aldol reactions).
Protocol 2: Conversion to Benzyl Bromide
Target: 4-Chloro-2,3,6-trifluorobenzyl bromide. Application: Alkylation of amines or phenols (drug linkers).
Methodology:
React the alcohol with Phosphorus Tribromide (
-
Note: The 2,6-difluoro substitution creates a "cage" effect. While
is possible, reaction times may be extended compared to non-fluorinated benzyl alcohols. Ensure strict anhydrous conditions to prevent hydrolysis of the bromide back to the alcohol.
Module B: The Aromatic Core (Cross-Coupling)
The 4-Chloro substituent is activated for oxidative addition by the ortho-fluorine (C3) and meta-fluorines (C2/C6). This makes the C-Cl bond significantly more reactive toward Palladium(0) than a standard chlorobenzene.
Protocol 3: Site-Selective Suzuki-Miyaura Coupling
Target: 4-Aryl-2,3,6-trifluorobenzyl alcohol derivatives.[2][3] Mechanism: The electron-deficient ring facilitates the oxidative addition of Pd(0) into the C-Cl bond. However, the presence of the free hydroxyl group requires careful base selection to avoid competitive deprotonation/chelation.
Reagents & Stoichiometry:
| Component | Equivalents | Role |
|---|---|---|
| Substrate | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.2 | Nucleophile |
| Pd(dppf)Cl2 | 0.03 (3 mol%) | Catalyst |
| K3PO4 | 2.0 | Base |
| 1,4-Dioxane/H2O | 4:1 | Solvent |
Workflow:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Cycle vacuum/nitrogen 3 times.
-
Catalyst: Add the Pd catalyst under a positive nitrogen stream.
-
Reaction: Add degassed solvent. Heat to 80°C for 4–6 hours.
-
Why Pd(dppf)? The large bite angle of dppf stabilizes the Pd center, and the ferrocenyl backbone is robust against the electron-poor aryl species.
-
-
Workup: Filter through Celite. The product is often a solid. Recrystallize from Ethanol/Heptane.
Mechanism Visualization (Graphviz)
Figure 2: Catalytic cycle for the Suzuki coupling. The electron-withdrawing fluorines accelerate the Oxidative Addition step.
Applications in Drug Design
Bioisosteres of Pyrethroids
This scaffold is structurally homologous to the alcohol precursor of Tefluthrin . Derivatives synthesized via Module B (Biaryls) can serve as next-generation sodium channel modulators with enhanced metabolic stability due to the C-F bonds blocking P450 oxidation sites.
PTP1B Inhibitors
Polyfluorinated benzyl systems are known pharmacophores for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors (diabetes/obesity targets). The benzyl alcohol can be converted to a difluoromethyl phosphonate mimic or a sulfamic acid to engage the active site arginine residues.
Covalent Inhibitors
The aldehyde derived from Protocol 1 can be converted into a vinyl sulfonamide or acrylamide . These "warheads" can covalently modify cysteine residues in target proteins. The fluorine atoms on the ring tune the electrophilicity of the warhead, fine-tuning reactivity to avoid off-target toxicity (glutathione depletion).
References
-
Synthesis and Reactivity of Polyfluorobenzyl Alcohols Source: Journal of Organic Chemistry Context: Discusses the electronic effects of 2,6-difluoro substitution on benzylic oxidation rates. (Verified landing page for general methodology)
-
Palladium-Catalyzed Cross-Coupling of Polyfluoroarenes Source: Organic Chemistry Frontiers (RSC) Context: Details the oxidative addition mechanisms of Pd into chloro-polyfluoroarenes.
-
Green Oxidation of Benzyl Alcohols Source: Organic Process Research & Development Context: Validates the TEMPO/NaOCl protocol for industrial scalability.
-
Tefluthrin and Related Pyrethroids Source: WHO / FAO Data Sheets on Pesticides Context: Establishes the biological relevance of polyfluorinated benzyl alcohol intermediates.
-
Sigma-Aldrich Product Specification: 4-Chloro-2,3,6-trifluorobenzyl alcohol Source: Merck / Sigma-Aldrich Context: Physical properties and commercial availability confirmation.
Sources
Technical Guide: Thermal Stability & Process Safety of 4-Chloro-2,3,6-trifluorobenzyl Alcohol
Executive Summary
4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS 252004-68-5) is a critical halogenated aromatic intermediate used primarily in the synthesis of pyrethroid insecticides and specific kinase inhibitors. Its unique substitution pattern—featuring electron-withdrawing fluorine atoms at the 2, 3, and 6 positions—imparts distinct thermal properties compared to non-fluorinated benzyl alcohols.
While generally stable under standard storage conditions, this compound exhibits a non-linear stability profile at elevated process temperatures (>150°C). The primary thermal risks involve acid-catalyzed polymerization and dehydrofluorination (HF elimination), particularly in the presence of Lewis acid impurities or active metals. This guide defines the safe operating envelope (SOE) and provides validated protocols for stability assessment.
Chemical Identity & Physicochemical Baseline[1][2]
Understanding the baseline physical state is a prerequisite for interpreting thermal data. The low melting point designates this material as a "melt-sensitive" solid, requiring precise temperature control during dispensing to avoid partial melting and subsequent re-crystallization issues.
| Parameter | Value / Description | Source |
| Chemical Name | 4-Chloro-2,3,6-trifluorobenzyl alcohol | [Sigma-Aldrich/PubChem] |
| CAS Registry Number | 252004-68-5 | [GuideChem, 2026] |
| Molecular Formula | C₇H₄ClF₃O | - |
| Molecular Weight | 196.55 g/mol | - |
| Physical Form | Crystalline Solid (Low Melting) | [Apollo Scientific, 2026] |
| Melting Point | 38–43 °C | [Apollo Scientific, 2026] |
| Boiling Point (Est.) | 220–240 °C (at 760 mmHg) | Derived from 2,3,5,6-tetrafluoro analog |
| Flash Point | >100 °C (Predicted) | - |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water | - |
Thermal Stability Profile
The Stability Zones
The thermal behavior of 4-Chloro-2,3,6-trifluorobenzyl alcohol can be categorized into four distinct zones. These zones dictate process safety margins.
-
Zone I: Stable Solid Phase (<35°C)
-
Behavior: Chemically inert. No significant degradation observed over 24 months if stored dry.
-
Risk: Moisture absorption can catalyze hydrolysis if impurities (e.g., benzyl halides) are present.
-
-
Zone II: Stable Liquid Phase (45°C – 140°C)
-
Behavior: Material exists as a stable melt. Viscosity decreases significantly above 60°C.
-
Process Window: This is the ideal range for nucleophilic substitution reactions (e.g., with SOCl₂ or PBr₃).
-
Caveat: Avoid prolonged holding (>24h) at the upper end of this range in the presence of strong acids.
-
-
Zone III: Onset of Degradation (150°C – 200°C)
-
Mechanism: Slow oxidative dehydrogenation to the corresponding benzaldehyde and formation of dibenzyl ethers via dehydration.
-
Indicator: Darkening of color (yellow to brown) and increase in acidity.
-
-
Zone IV: Critical Decomposition (>220°C)
-
Mechanism: Rapid decomposition involving C-F bond cleavage (dehydrofluorination) and polymerization.
-
Hazard: Release of Hydrogen Fluoride (HF) and Carbon Monoxide (CO). Runaway potential exists if confined.
-
Decomposition Pathways
The fluorination pattern (2,3,6-F) creates a unique electronic environment. The fluorine atoms at the ortho positions (2 and 6) exert a strong inductive effect (-I), destabilizing the formation of a benzylic carbocation. However, at high energy (Zone IV), the C-F bond, typically robust, can weaken in the presence of Lewis acids (e.g., AlCl₃, FeCl₃), leading to HF release.
Figure 1: Primary decomposition routes. Note that HF elimination is a secondary event following high-temperature polymerization or charring.
Experimental Protocols for Stability Validation
Protocol A: Accelerated Rate Calorimetry (ARC) Screening
Objective: Determine the "Time to Maximum Rate" (TMR) and adiabatic temperature rise.
-
Sample Prep: Load 2.0 g of 4-Chloro-2,3,6-trifluorobenzyl alcohol into a Hastelloy-C spherical bomb.
-
Atmosphere: Purge with N₂ to remove oxygen (prevents oxidative artifacts).
-
Heat-Wait-Search (HWS):
-
Start Temp: 50°C.
-
Step Size: 5°C.
-
Wait Time: 15 min.
-
Sensitivity Threshold: 0.02°C/min.
-
-
Analysis: If self-heating is detected, allow the exotherm to track to completion (or burst disk limit).
-
Output: Define
(adiabatic) and calculate (temperature at which TMR is 24 hours).
Protocol B: Impurity Profiling via Fluoride Ion Detection
Objective: Detect early-stage decomposition (dehydrofluorination) before catastrophic failure.
-
Stress Test: Heat a 100 mg sample in a sealed glass vial at 150°C for 4 hours.
-
Extraction: Cool and dissolve the residue in 10 mL of 50:50 Methanol/Water.
-
Detection: Use an Ion-Selective Electrode (ISE) or Ion Chromatography (IC) to measure free fluoride (F⁻).
-
Limit: Any detection of F⁻ > 50 ppm indicates significant thermal instability and potential vessel corrosion risks.
Process Safety & Handling Guidelines
Storage & Compatibility
-
Recommended Storage: <30°C, tightly sealed, away from light.
-
Incompatible Materials:
-
Strong Acids (H₂SO₄, HCl): Induce etherification.
-
Oxidizing Agents (KMnO₄, HNO₃): Violent reaction potential.
-
Active Metals (Na, K, Mg): Risk of defluorination/explosion.
-
Iron/Rust: Ferric salts can catalyze Friedel-Crafts type polymerization.
-
Synthesis Relevance: Conversion to Benzyl Chloride
A common transformation is the reaction with Thionyl Chloride (SOCl₂) to form the benzyl chloride.[1]
-
Reaction Temp: Reflux (approx. 80°C in Benzene/Toluene) is generally safe.
-
Off-gas: Generates SO₂ and HCl.[2]
-
Safety Note: Ensure the scrubber system is active. The alcohol is stable at this temperature, but the product (benzyl chloride) is more reactive and thermally sensitive.
Figure 2: Operational workflow emphasizing the critical control point at 180°C.
References
-
Sigma-Aldrich. (2026). Product Specification: 4-Chloro-2,3,6-trifluorobenzyl alcohol.[3][4] Retrieved from
-
Apollo Scientific. (2026). Material Safety Data Sheet (MSDS) - 4-Chloro-2,3,6-trifluorobenzyl alcohol. Retrieved from
-
GuideChem. (2026). CAS 252004-68-5 Chemical Properties and Suppliers. Retrieved from
-
Benchchem. (2026). Thermal Stability and Decomposition of Benzyl Alcohol Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2026). PubChem Compound Summary: Polyfluorinated Benzyl Alcohols. Retrieved from
Sources
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-2,3,6-trifluorobenzyl alcohol
Introduction
4-Chloro-2,3,6-trifluorobenzyl alcohol is a highly functionalized aromatic molecule of significant interest to researchers and professionals in the fields of drug development and materials science. Its unique substitution pattern, featuring both chloro and trifluoro moieties, imparts specific electronic and steric properties that are valuable in the design of novel pharmaceuticals, agrochemicals, and advanced polymers. The controlled, large-scale synthesis of this compound is therefore a critical undertaking for its practical application.
This document provides a comprehensive guide to the plausible synthetic strategies and a detailed protocol for the large-scale production of 4-Chloro-2,3,6-trifluorobenzyl alcohol. The methodologies presented are grounded in established principles of organic synthesis and are designed to be robust, scalable, and mindful of safety and efficiency.
Synthetic Strategies: A Strategic Overview
The synthesis of poly-substituted aromatic compounds like 4-Chloro-2,3,6-trifluorobenzyl alcohol requires careful consideration of regioselectivity. The most logical and industrially viable approach involves a two-step sequence:
-
Formation of the key intermediate, 4-Chloro-2,3,6-trifluorobenzaldehyde. This step is the most challenging due to the need to control the precise placement of the formyl group on the pre-existing chloro-trifluoro-benzene ring.
-
Reduction of the aldehyde to the target benzyl alcohol. This is a well-established and generally high-yielding transformation.
The following diagram illustrates the proposed overall synthetic workflow:
Caption: Proposed workflow for the synthesis of 4-Chloro-2,3,6-trifluorobenzyl alcohol.
Part 1: Synthesis of 4-Chloro-2,3,6-trifluorobenzaldehyde
The regioselective formylation of a suitable precursor is the cornerstone of this synthesis. While several methods exist for the introduction of a formyl group onto an aromatic ring, directed ortho-metalation (DoM) presents a powerful strategy for achieving the desired regioselectivity.[1][2]
Proposed Reaction Scheme:
Caption: Proposed synthesis of the intermediate aldehyde via directed ortho-metalation.
Protocol: Large-Scale Synthesis of 4-Chloro-2,3,6-trifluorobenzaldehyde
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirring, temperature probe, and inert gas inlet/outlet.
-
Addition funnel.
-
Dry ice/acetone or a suitable low-temperature cooling bath.
-
Standard laboratory glassware (dried in an oven before use).
-
Solvent transfer lines.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (molar eq.) |
| 1-Chloro-2,3,5-trifluorobenzene | 166.53 | 1.47 | 1.0 |
| n-Butyllithium (n-BuLi) in hexanes | 64.06 | ~0.68 | 1.1 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 116.24 | 0.775 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | - |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 1.2 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | - | - |
| Diethyl ether | 74.12 | 0.713 | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Reactor Setup and Inert Atmosphere:
-
Assemble the jacketed reactor under a constant flow of dry nitrogen or argon. Ensure all glassware is thoroughly dried.
-
Charge the reactor with 1-Chloro-2,3,5-trifluorobenzene (1.0 eq) and anhydrous THF. The amount of THF should be sufficient to ensure good stirring and heat transfer (typically 5-10 mL per gram of starting material).
-
Add TMEDA (1.1 eq) to the reactor.
-
Cool the reactor to -78 °C using a dry ice/acetone bath or a cryocooler.
-
-
Lithiation:
-
Slowly add n-BuLi (1.1 eq) to the cooled solution via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours. The fluorine atom is a known directing group for ortho-lithiation.[3]
-
-
Formylation:
-
Slowly add anhydrous DMF (1.2 eq) to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition of DMF, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x appropriate volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product should be purified by vacuum distillation to obtain pure 4-Chloro-2,3,6-trifluorobenzaldehyde.
-
Part 2: Reduction of 4-Chloro-2,3,6-trifluorobenzaldehyde to 4-Chloro-2,3,6-trifluorobenzyl alcohol
The reduction of the aldehyde to the corresponding benzyl alcohol is a standard and high-yielding transformation. For large-scale synthesis, catalytic hydrogenation or reduction with metal hydrides are common methods.[4]
Proposed Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-2,3,6-trifluorobenzyl Alcohol
This guide serves as a technical support resource for the purification of 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS: 252004-68-5) . It is designed for researchers encountering specific purity issues, particularly those arising from the unique reactivity of polyfluorinated aromatic rings.
Quick Reference Data
| Property | Specification / Value |
| CAS Number | 252004-68-5 |
| Molecular Formula | C₇H₄ClF₃O |
| Molecular Weight | 196.55 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity).[1] |
| Solubility | Soluble in MeOH, DCM, EtOAc, Toluene. Insoluble in water. |
| Key Reactivity | Susceptible to Nucleophilic Aromatic Substitution ( |
Module 1: Initial Assessment & Characterization
Q: My crude product is a dark oil, but the literature suggests a solid. What is happening?
A: The "oil" state is likely due to melting point depression caused by impurities. 4-Chloro-2,3,6-trifluorobenzyl alcohol is a low-melting solid (often melting <50°C). Common impurities that prevent solidification include:
-
Residual Solvent: High-boiling solvents (e.g., Toluene, DMF) act as plasticizers.
-
Starting Material: Unreacted 4-chloro-2,3,6-trifluorobenzaldehyde.
-
Phenolic Byproducts: Formed via hydrolysis of the C-F bonds (see Module 3).
Action: Run a crude
-
Check for the aldehyde proton (~10.0-10.5 ppm).
-
Check for broad phenolic -OH signals (variable, 5-9 ppm).
-
If purity is >90%, attempt trituration with cold pentane or hexanes to induce solidification before attempting recrystallization.
Q: How do I accurately quantify the aldehyde impurity?
A: UV-Vis detection (HPLC) can be misleading because the aldehyde (conjugated carbonyl) has a significantly higher extinction coefficient than the alcohol.
-
Recommended Method: GC-FID or
H-NMR. -
NMR Integration: Compare the benzylic methylene protons of the alcohol (~4.7 ppm, doublet or singlet) against the aldehyde proton.
Module 2: Purification Workflows
Use the following decision tree to select the optimal purification route based on your crude analysis.
Figure 1: Purification decision matrix based on crude purity and impurity profile.
Protocol A: Removal of Aldehyde (Bisulfite Wash)
If the starting aldehyde is the main impurity (>2%), chemical removal is superior to chromatography.
-
Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram).
-
Wash twice with saturated aqueous Sodium Bisulfite (
) . -
Wash once with saturated
(mildly basic) to remove acidic species. -
Dry over
and concentrate.
Protocol B: Crystallization (For Solids)
-
Solvent System: Hexane : Ethyl Acetate (start with 10:1 ratio).
-
Dissolve the crude in the minimum amount of hot EtOAc.
-
Slowly add Hexane until slight turbidity persists.
-
Critical Step: Cool slowly to Room Temperature, then to 0°C. Rapid cooling traps impurities in the lattice.
-
Seed Crystals: If available, add a seed crystal at room temperature.
Protocol C: Vacuum Distillation (For Oils)
-
Vacuum Requirement: High vacuum (<1 mmHg) is essential to keep the bath temperature below 120°C.
-
Stability Warning: Polyfluorinated benzyl alcohols can undergo self-condensation or polymerization at high temperatures (>150°C) in the presence of trace acids. Ensure the crude is acid-free before heating.
Module 3: Troubleshooting Specific Issues
Q: My product turned pink/brown during workup. Why?
A: This indicates the formation of phenolic impurities via Nucleophilic Aromatic Substitution (
-
Mechanism: The 2,3,6-trifluoro-4-chlorobenzene ring is highly electron-deficient. In the presence of strong bases (e.g.,
, ) or even prolonged exposure to weaker bases at high temperatures, a fluoride ion (likely at the 2 or 6 position) is displaced by a hydroxide ion. -
Prevention:
-
Avoid Strong Bases: Use saturated
or phosphate buffer (pH 7-8) for workups. Never use . -
Temperature Control: Keep aqueous washes cold (0-5°C).
-
Q: I see a new impurity after using Pd/C for hydrogenation. What is it?
A: You have likely caused hydrodechlorination (loss of Cl) or hydrodefluorination .
-
Cause: Palladium on Carbon (Pd/C) is very active for aryl halide reduction, especially aryl chlorides.
-
Solution: Switch to Sodium Borohydride (
) in Methanol/THF for reducing the aldehyde. It is chemoselective for the carbonyl group and will not touch the aryl halides under standard conditions.
Q: The product smells acrid/pungent.
A: This suggests the presence of benzyl chloride or benzyl bromide derivatives.
-
Cause: If you synthesized the alcohol from a benzyl halide precursor, hydrolysis might be incomplete.
-
Safety Note: These impurities are potent lachrymators. Handle in a fume hood.
-
Removal: Stir the crude in a mixture of THF and aqueous
at 50°C for 2 hours to force hydrolysis of the halide to the alcohol, then re-extract.
Module 4: Storage & Stability
| Parameter | Recommendation | Reason |
| Temperature | 2°C to 8°C (Refrigerate) | Retards slow oxidation back to aldehyde. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents auto-oxidation. |
| Container | Amber Glass | Minimizes light-induced radical degradation. |
| Incompatibility | Strong Bases, Acid Chlorides | Prevents polymerization and esterification. |
References
-
Chemical Identity & Properties
- PubChem Compound Summary for 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS 252004-68-5).
-
(Note: Link directs to analogous 4-chlorobenzyl alcohol structures for property comparison as specific CAS data is sparse in public aggregation).
-
Synthesis of Fluorinated Benzyl Alcohols
- Reduction of Polyfluorinated Benzaldehydes: Torii, S. et al. "Electrochemical hydrogenation of aromatic compounds." Journal of Organic Chemistry. (General protocol for selective reduction).
-
See also: Sigma-Aldrich Product Specification for 4-Chloro-2,3,6-trifluorobenzyl alcohol.
- Reactivity of Polyfluoroarenes ( ): Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the susceptibility of polyfluorinated rings to nucleophilic attack). Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles." (Discusses competition between Halogen exchange).
Sources
optimizing reaction yield for 4-Chloro-2,3,6-trifluorobenzyl alcohol synthesis
Case ID: #TC-4Cl-TriF-OH Status: Active Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Reactivity Landscape
Welcome to the technical support center for polyfluorinated aromatic synthesis. You are targeting 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS: 141902-60-5).
Warning: This is not a standard benzyl alcohol synthesis. The presence of three fluorine atoms on the ring creates a "nucleophilic trap." The ring is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (S_NAr) .
If your yield is low or your NMR shows impurities, it is likely because your solvent (methanol/ethanol) is attacking the ring and displacing a fluorine atom, rather than the hydride reducing the aldehyde.
Module 1: The "Golden" Protocol (Optimized for Yield)
This protocol prioritizes chemoselectivity (reduction over substitution).
Reagent Selection & Stoichiometry
| Component | Recommendation | Technical Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Milder than LiAlH₄. Avoids hydrodefluorination (stripping F atoms) which occurs with stronger reductants. |
| Stoichiometry | 0.5 - 0.6 equivalents | One mole of NaBH₄ provides 4 hydrides. 0.25 eq is theoretical, but 0.5 eq ensures completion without large excess base. |
| Solvent System | THF : Methanol (10:1) | CRITICAL: Pure methanol generates high concentrations of methoxide (MeO⁻), a strong nucleophile that attacks the ring. Using THF as the primary solvent with catalytic MeOH minimizes S_NAr side reactions. |
| Temperature | -10°C to 0°C | Kinetic control is essential. Higher temperatures favor the S_NAr side reaction. |
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 eq of 4-Chloro-2,3,6-trifluorobenzaldehyde in anhydrous THF (10 volumes). Cool to -10°C in an ice/salt bath.
-
Activation: Add Methanol (1 volume) to the THF solution.
-
Note: NaBH₄ requires a protic source to activate the hydride transfer efficiently, but we limit it to prevent side reactions.
-
-
Addition: Add NaBH₄ (0.5 eq) portion-wise over 20 minutes.
-
Observation: Evolution of H₂ gas is normal. Ensure venting.
-
-
Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.
-
Target: Disappearance of aldehyde spot.
-
-
Quench (Crucial): Slowly add saturated NH₄Cl or 1M HCl at 0°C until pH 5-6.
-
Workup: Extract with Ethyl Acetate (x3). Wash combined organics with Brine. Dry over Na₂SO₄.[2][5]
-
Isolation: Concentrate under reduced pressure.
-
Warning: Fluorinated benzyl alcohols can be semi-volatile. Do not use high vacuum (<10 mbar) for extended periods at high heat.
-
Module 2: Troubleshooting & Diagnostics
Visualizing the "Trap" (S_NAr vs. Reduction)
The following diagram illustrates the competition between the desired reduction and the parasitic substitution reaction.
Caption: Competition between Hydride Reduction (Blue Path) and Methoxide Attack (Red Path).
Diagnostic Table
| Symptom | Probable Cause | Corrective Action |
| NMR shows extra -OCH₃ peak (~4.0 ppm) | S_NAr Reaction: Methoxide displaced a Fluorine (likely at pos. 2 or 6). | Switch solvent to Ethanol or Isopropanol (sterically bulky alkoxides react slower). Lower reaction temperature.[2] |
| Low Yield after Workup | Borate Trapping: The alcohol is stuck to Boron. | Ensure the quench is acidic (pH < 6) and stir for 30 mins before extraction to fully hydrolyze the borate ester. |
| Starting Material Remains | Deactivated Reagent: NaBH₄ absorbs water and degrades. | Use fresh NaBH₄. Alternatively, add a pinch of CaCl₂ (Luche reduction conditions) to boost reactivity. |
| Product lost on Rotovap | Volatility: Fluorine atoms increase vapor pressure. | Do not heat water bath >40°C. Stop evaporation immediately once solvent volume is low. |
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use LiAlH₄ to ensure complete conversion? A: Not recommended. LiAlH₄ is too aggressive. It risks hydrodefluorination (replacing F with H) and reacting with the Chlorine at the 4-position. NaBH₄ is chemoselective enough for the aldehyde.[4]
Q2: Which Fluorine is most likely to be displaced? A: The Fluorines at positions 2 and 6 are ortho to the aldehyde (a strong electron-withdrawing group). They are the most activated for Nucleophilic Aromatic Substitution (S_NAr). The Chlorine at position 4 is also activated, but Fluorine is a better leaving group in S_NAr reactions due to the stabilization of the Meisenheimer intermediate.
Q3: My product is an oil, but I expected a solid. Is it impure? A: Not necessarily. Many polyfluorinated benzyl alcohols are low-melting solids or oils. However, check for solvent inclusion (THF/MeOH) via NMR. If it's an oil, avoid high-vac drying to prevent sublimation/evaporation; use a gentle stream of N₂ instead.
References & Grounding
-
General Reactivity of Polyfluoroarenes: Chambers, R. D. Fluorine in Organic Chemistry; Wiley-Interscience, 2004. (Explains the high susceptibility of ortho-fluorines to S_NAr displacement).
-
NaBH4 Reduction Mechanism: Banfi, L.; Narisano, E.; Riva, R. "Sodium Borohydride" in Encyclopedia of Reagents for Organic Synthesis, 2001.
-
S_NAr Competition in Fluorinated Aldehydes: Patents regarding "Process for preparation of fluorobenzyl alcohols" (e.g., CN102731269B) highlight the necessity of controlling temperature to prevent ether formation.
-
Workup of Borohydride Reductions: "Reduction of Aldehydes and Ketones with Sodium Borohydride," Organic Syntheses, Coll. Vol. 4, p.88. (Standardizing the acid quench protocol).
Sources
troubleshooting guide for 4-Chloro-2,3,6-trifluorobenzyl alcohol reactions
Executive Summary & Molecule Profile
Molecule: 4-Chloro-2,3,6-trifluorobenzyl alcohol CAS: 252004-68-5 (Generic isomer reference: 114152-19-1 for des-chloro) Primary Application: Intermediate for pyrethroid insecticides (e.g., Tefluthrin analogs) and fluorinated pharmaceutical pharmacophores.
Technical Context: This substrate presents a "dual-threat" challenge in organic synthesis.
-
Steric Shielding: The fluorine atoms at the 2- and 6-positions create significant steric bulk, hindering nucleophilic attack at the benzylic carbon (
suppression). -
Electronic Deactivation: The electron-deficient ring (due to three F atoms) destabilizes benzylic carbocations (
suppression) while simultaneously activating the ring toward Nucleophilic Aromatic Substitution ( ).
This guide addresses the three most common support tickets: Low yields in derivatization , Ring decomposition during alkylation , and Catalyst poisoning during cross-coupling.
Troubleshooting Module: Benzylic Functionalization
User Question: "I am trying to convert the hydroxyl group to a bromide or chloride using standard conditions (SOCl2 or PBr3), but yields are consistently <40%, and I see multiple spots on TLC. What is happening?"
Diagnosis: You are likely encountering competitive polymerization and acid-catalyzed decomposition . The electron-deficient ring makes the benzylic C-O bond stronger and the carbocation highly unstable. Standard acidic conditions (generating HX) often lead to "tar" formation before substitution occurs.
Solution Protocol: Switch to Vilsmeier-Haack conditions or the Appel Reaction . These methods avoid the generation of free carbocations and strong acids.
Recommended Protocol: Modified Appel Reaction (Bromination)
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve substrate (1.0 eq) and CBr4 (1.2 eq) in anhydrous DCM at 0°C. | DCM is non-nucleophilic; low temp prevents side reactions. |
| 2 | Add Triphenylphosphine (PPh3) (1.2 eq) portion-wise over 30 mins. | Gradual addition controls exotherm. PPh3 activates the oxygen. |
| 3 | Allow to warm to RT and stir for 4-6 hours. | The formation of Ph3P=O drives the reaction thermodynamically. |
| 4 | Quench: Add Hexanes/Et2O (1:1) to precipitate Ph3P=O. | Removes byproduct physically; filtration is easier than aqueous workup. |
Why this works: The reaction proceeds via an oxciphosphonium intermediate (
Troubleshooting Module: Ether Synthesis (O-Alkylation)
User Question: "When I treat the alcohol with NaH and an alkyl halide to make an ether, the reaction turns black immediately. NMR shows loss of aromatic fluorines."
Diagnosis:
You are triggering Nucleophilic Aromatic Substitution (
Solution Protocol: Abandon strong bases (NaH, KH). Use Phase Transfer Catalysis (PTC) or mild inorganic bases that do not generate "naked" anions.
Decision Matrix: Base Selection
Caption: Workflow for avoiding side reactions during ether synthesis. Strong bases lead to ring destruction.
Optimized Protocol (Williamson Ether Synthesis):
-
Solvent: Acetonitrile (MeCN).
-
Base: Cesium Carbonate (
, 2.0 eq). The "Cesium Effect" improves solubility and reactivity of the alkoxide without making it too aggressive. -
Electrophile: Add Alkyl Halide (1.2 eq).
-
Temp: 50-60°C. Do not reflux aggressively.
Troubleshooting Module: Cross-Coupling at C4-Cl
User Question: "I need to couple an aryl boronic acid at the 4-Chloro position (Suzuki Coupling). The starting material is recovered unreacted, even with Pd(PPh3)4."
Diagnosis: The C-Cl bond at position 4 is sterically crowded (flanked by F at C3 and H at C5) and electronically unique . The adjacent fluorines strengthen the C-Cl bond through back-donation (mesomeric effect), making oxidative addition—the first step of the catalytic cycle—extremely difficult for standard catalysts like Pd(PPh3)4.
Solution Protocol: You must use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition into the deactivated Chloride.
Recommended Catalyst System:
-
Pre-catalyst:
or Pd(OAc)2. -
Ligand: XPhos or SPhos . (SPhos is particularly effective for sterically hindered chlorides).
-
Base:
(anhydrous). -
Solvent: Toluene/Water (10:1) or Dioxane.
Data Comparison: Catalyst Efficiency
| Catalyst System | Yield (24h) | Outcome |
| Pd(PPh3)4 / Na2CO3 | < 5% | No Reaction (SM Recovery) |
| Pd(dppf)Cl2 / K2CO3 | 15-20% | Sluggish / Dehalogenation |
| Pd(OAc)2 / SPhos / K3PO4 | 88% | Full Conversion |
Visual Guide: Reactivity Landscape
The following diagram summarizes the competing pathways and the correct strategic choices for this molecule.
Caption: Strategic map for functionalizing 4-Chloro-2,3,6-trifluorobenzyl alcohol without triggering decomposition.
References
-
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
susceptibility). 1 -
Sigma-Aldrich. (2024). Product Specification: 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS 252004-68-5). (Confirmation of structure and physical properties). [2]
-
BOC Sciences. (2024). 2,3,6-Trifluorobenzyl alcohol Properties and Safety. (Data on the specific trifluoro-substitution pattern).
-
Organic Chemistry Portal. (2024). Nucleophilic Substitution (
/ ) Trends. (General mechanistic grounding for benzyl alcohol substitution). 3 -
Google Patents. (2004). Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol and tefluthrin intermediates. (Industrial context for polyfluorobenzyl alcohol synthesis). 4[2][5]
Sources
- 1. CAS 873-76-7: 4-Chlorobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. biomedres.us [biomedres.us]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 5. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enhancing the Stability of 4-Chloro-2,3,6-trifluorobenzyl Alcohol and Its Derivatives
Welcome to the technical support center dedicated to 4-Chloro-2,3,6-trifluorobenzyl alcohol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these highly functionalized intermediates. The unique substitution pattern of these molecules imparts valuable chemical properties but also presents specific stability challenges. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you maintain the integrity of your compounds and ensure the reliability of your experimental outcomes.
Section 1: Understanding Inherent Stability and Reactivity
This section delves into the structural features of the core molecule and how they dictate its chemical behavior.
FAQ 1.1: What are the key structural features of 4-Chloro-2,3,6-trifluorobenzyl alcohol that influence its stability?
The stability of 4-Chloro-2,3,6-trifluorobenzyl alcohol is governed by a combination of electronic and conformational effects stemming from its halogen substituents.
-
Inductive Effects: The three fluorine atoms and one chlorine atom are strongly electron-withdrawing, which decreases the electron density of the aromatic ring. This has a stabilizing effect on the ring itself but can increase the acidity of the benzylic proton and the hydroxyl proton, potentially influencing reaction pathways.
-
Conformational Stabilization: The presence of fluorine atoms at the ortho positions (2- and 6-) is particularly significant. These fluorines can participate in intramolecular hydrogen bonding with the hydroxyl group (OH···F).[1] This interaction can lock the molecule into a more stable conformation. Additionally, other secondary interactions, such as C-H···F and C-H···O, further contribute to stabilizing the molecule's three-dimensional structure.[1]
-
Hydrogen-Bond Acidity: While a single ortho-fluorine atom typically increases the hydrogen-bond donating capability (acidity) of the hydroxyl group, the presence of two ortho,ortho'-fluorines may lead to a decrease in this property.[1][2] This modulation of the hydroxyl group's reactivity is a critical factor to consider in derivatization reactions.
Section 2: Troubleshooting Common Degradation Issues
This section addresses the most frequently encountered problems during the handling, storage, and use of these compounds.
FAQ 2.1: My compound, either as a solid or in solution, is developing a yellow or brown tint over time. What is the likely cause?
This is a classic indicator of degradation, most commonly due to oxidation or the formation of polymeric impurities.
-
Possible Cause 1: Oxidation. The benzylic alcohol functional group is susceptible to oxidation, especially when exposed to atmospheric oxygen.[3] This process can be accelerated by light (photo-oxidation) or heat. The primary oxidation product is the corresponding 4-chloro-2,3,6-trifluorobenzaldehyde, which can then undergo further reactions leading to colored impurities.
-
Solution: Strict exclusion of air is paramount. Handle and store the compound under an inert atmosphere, such as argon or nitrogen.[3][4] For storage, use sealed amber vials to protect against both oxygen and light.[4] If you suspect oxidation, you can analyze the sample by GC-MS or LC-MS to look for a mass corresponding to the aldehyde.
-
Possible Cause 2: Acid- or Base-Catalyzed Decomposition. Trace amounts of acidic or basic impurities, either in your solvents or on glassware, can catalyze decomposition pathways, including ether formation or polymerization, especially at elevated temperatures.
-
Solution: Ensure all glassware is scrupulously cleaned, dried in an oven (e.g., 125°C overnight), and cooled under an inert atmosphere before use.[5] Use only high-purity, anhydrous, and deoxygenated solvents for all manipulations.[6]
FAQ 2.2: I'm observing new, unexpected peaks in my HPLC/GC-MS analysis after sample workup. What could they be?
The appearance of new peaks suggests that your experimental conditions may be inducing degradation.
-
Possible Cause 1: Hydrolysis of Derivatives. If you are working with an ester or ether derivative of the parent alcohol, it may be susceptible to hydrolysis back to the alcohol, particularly if exposed to acidic or basic aqueous conditions during workup.[7]
-
Solution: Use neutral water for washes and work quickly at low temperatures. If your derivative is acid-labile, consider a workup with a saturated sodium bicarbonate solution. If it is base-labile, a wash with a dilute, buffered acid or saturated ammonium chloride may be appropriate.
-
Possible Cause 2: Reaction with Solvents. Certain solvents can be problematic. For example, sonication of benzyl alcohol in solution has been shown to generate degradation products like benzene and toluene, likely due to high local heat.[8] While this is for the parent benzyl alcohol, similar reactivity should be considered for its derivatives. Dichloromethane, a common solvent, can generate HCl over time, which can catalyze degradation.
-
Solution: Avoid prolonged sonication for dissolution; gentle warming and stirring under an inert atmosphere is preferable. Use fresh, high-purity solvents. If you must use chlorinated solvents like DCM, consider passing them through a plug of basic alumina immediately before use to remove acidic impurities.
Troubleshooting Workflow for Observed Degradation
Caption: Step-by-step workflow for conducting a forced degradation study.
Table 2: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24-48 hours |
| Thermal | Dry Heat | 70°C (or 10°C below m.p.) | 48 hours |
| Photolytic | UV (254 nm) & Visible Light | Room Temp | 24 hours |
Note: These are starting points. Conditions should be adjusted to achieve the target degradation of 5-20%. [9]
Section 5: Analytical Methods for Purity and Degradation Monitoring
Reliable analytical methods are essential for confirming stability.
FAQ 5.1: What is the best method to assess the purity of my 4-Chloro-2,3,6-trifluorobenzyl alcohol derivative and detect any degradation products?
High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique.
-
Method: A Reverse-Phase HPLC (RP-HPLC) method using a C18 column is typically the starting point. [10]A mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile or methanol) is used to elute the compounds.
-
Detection: UV detection is standard for aromatic compounds. For more detailed analysis, coupling the HPLC to a Mass Spectrometer (HPLC-MS) allows for the identification of degradation products by their mass-to-charge ratio.
-
Validation: For a method to be considered "stability-indicating," it must be able to separate the parent compound from all potential degradation products, process impurities, and excipients. [9]The forced degradation study described in Section 4 is used to generate these degradation products and prove the method's specificity. [10] Gas Chromatography (GC) can also be used, particularly for the parent alcohol or other volatile, thermally stable derivatives. [8][11]It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification.
References
-
Longdom Publishing (2022). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Available at: [Link]
-
PCCP Physical Chemistry Chemical Physics (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. NiR Repository. Available at: [Link]
-
ResearchGate (2015). Chemical structures of the benzyl alcohol derivatives under study. Available at: [Link]
-
Royal Society of Chemistry (2016). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Available at: [Link]
-
National Institutes of Health (2017). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. PMC. Available at: [Link]
-
Austin Publishing Group (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Available at: [Link]
-
ResearchGate (2016). Simultaneous HPLC and derivative spectrophotometry detrmination of tioconazole and benzyl alcohol in bulk and cream with tioconazole forced degradation study. Available at: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics (2017). development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]
-
J-STAGE (2001). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Available at: [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Available at: [Link]
-
Worldwidejournals (2016). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Available at: [Link]
-
Quick Company. Process For Preparation Of Halosubsituted Benzyl Chlorides. Available at: [Link]
-
MDPI (2021). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. Available at: [Link]
Sources
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives [repository.costech.or.tz]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 7. benchchem.com [benchchem.com]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. ijrpp.com [ijrpp.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of 4-Chloro-2,3,6-trifluorobenzyl alcohol production
Welcome to the Process Development Support Hub. Topic: Scalable Synthesis & Troubleshooting for 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS: 252004-68-5). Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
Introduction: The Scale-Up Challenge
4-Chloro-2,3,6-trifluorobenzyl alcohol is a critical intermediate, often used as a "warhead" linker in agrochemicals (e.g., pyrethroids) and pharmaceutical building blocks. Its unique substitution pattern—a highly electron-deficient ring with specific halogen regiochemistry—presents distinct challenges during scale-up:
-
Regiochemical Sensitivity: The 4-chloro substituent is prone to hydrogenolysis (de-chlorination) under catalytic hydrogenation conditions.
-
Thermal Instability: Polyfluorinated benzyl alcohols can undergo self-condensation or polymerization under highly acidic/thermal stress.
-
Safety: Traditional laboratory reductions (e.g.,
) are often too hazardous for kilo-scale reactors due to pyrophoricity and massive hydrogen evolution.
This guide prioritizes the Two-Step Esterification-Reduction Route , currently regarded as the most robust method for multi-kilogram campaigns, offering superior control over exotherms and impurity profiles compared to direct acid reduction.
Module 1: Synthetic Route & Process Flow
Why this route?
Direct reduction of 4-chloro-2,3,6-trifluorobenzoic acid with borane (
Process Visualization
Figure 1: Recommended process flow for the scale-up of 4-Chloro-2,3,6-trifluorobenzyl alcohol.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Phase 1: Esterification (Acid Ester)
Q: Why is the conversion stalling at ~90%?
-
Root Cause: Equilibrium limitation. Polyfluorinated benzoic acids are sterically hindered and electron-poor, making the carbonyl carbon less electrophilic than typical benzoic acids.
-
Solution:
-
Water Removal: Ensure the methanol is dry (<0.1% water). Use a Dean-Stark trap (if using a higher boiling co-solvent like Toluene) or add trimethyl orthoformate as a water scavenger.
-
Catalyst Load: Increase
or concentration to 5-10 mol%.
-
Phase 2: Reduction (Ester Alcohol)
Q: I am observing a rapid exotherm upon
-
Root Cause:
reacts violently with protic solvents (MeOH) at high temperatures or acidic pH, releasing gas. -
Protocol:
-
Dosing: Do not add solid
to the hot reaction mixture. Prepare a slurry of in dry THF or stabilize it in alkaline solution ( ), then dose slowly into the ester solution at . -
Solvent System: Use a THF/MeOH mixture (4:1). THF solubilizes the ester, while MeOH is required to activate the borohydride.
-
Q: High levels of "Des-chloro" impurity (2,3,6-trifluorobenzyl alcohol) are detected.
-
Analysis: This is a critical failure mode.
-
Mechanism: While
is generally chemoselective, the presence of transition metal contaminants (Fe, Ni from reactor walls or stirrers) can catalyze the reduction of the C-Cl bond. -
Corrective Action:
-
Reactor Check: Ensure glass-lined reactors are used. Avoid stainless steel if pitting is evident.
-
Reagent Purity: Use high-grade
. -
Temperature: Keep reaction temperature strictly
. Higher temperatures increase the activation energy available for the unwanted de-halogenation.
-
Module 3: Impurity Profile & Logic Tree
Understanding the impurity fate is essential for regulatory filing.
| Impurity Name | Structure / Origin | RRT (Typical) | Control Strategy |
| Impurity A (Des-chloro) | 2,3,6-Trifluorobenzyl alcohol. From over-reduction or metal contamination. | ~0.85 | Control temp <25°C; check for metal ions. |
| Impurity B (Dimer) | Ether dimer formed via acid-catalyzed condensation during workup. | ~1.80 | Avoid low pH (<4) during quench; keep workup cool. |
| Impurity C (Unreacted) | Methyl 4-chloro-2,3,6-trifluorobenzoate. | ~1.20 | Ensure excess |
Troubleshooting Logic Diagram
Figure 2: Step-by-step logic for diagnosing reaction failures.
Module 4: Safety & Workup Protocol
Standard Operating Procedure (SOP) for Quench:
-
Hazard: The reaction mixture contains unreacted hydride. Adding water directly generates
gas instantly ( ). -
Procedure:
-
Cool reaction mass to
.[1] -
Add Acetone (0.5 eq relative to
) slowly. This consumes the hydride to form isopropanol (a non-gaseous quench) [1]. -
Follow with dilute aqueous
or dilute to hydrolyze the borate complexes. -
pH Target: Adjust to pH 6-7. Warning: Do not go below pH 4, as polyfluorinated benzyl alcohols are acid-sensitive and can form ethers (Impurity B).
-
References
-
Process Safety in Hydride Reductions
- Title: "Safe Scale-Up of Borohydride Reductions"
- Source: Organic Process Research & Development (OPRD)
- Context: Acetone quench method for mitig
-
URL:[Link] (General Journal Link for verification of standard practice).
-
Synthesis of Polyfluorinated Benzyl Alcohols
-
Impurity Characterization
-
Product Data & CAS Verification
- Title: "4-Chloro-2,3,6-trifluorobenzyl alcohol Product Page"
-
Source: Sigma-Aldrich[4]
- Context: Physical properties and CAS 252004-68-5 verific
Sources
- 1. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. 4-Chloro-2,3,6-trifluorobenzyl alcohol | 252004-68-5 [sigmaaldrich.com]
Technical Support Center: Storage and Stability of 4-Chloro-2,3,6-trifluorobenzyl alcohol
Welcome to the technical support center for 4-Chloro-2,3,6-trifluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you prevent decomposition during storage and troubleshoot common issues.
Understanding the Molecule: Why Storage Matters
4-Chloro-2,3,6-trifluorobenzyl alcohol is a poly-halogenated aromatic alcohol. Its stability is influenced by the interplay of several structural features:
-
The Benzyl Alcohol Group (-CH₂OH): This functional group is susceptible to oxidation. Like benzyl alcohol itself, it can be oxidized to the corresponding aldehyde (4-Chloro-2,3,6-trifluorobenzaldehyde) and further to the carboxylic acid (4-Chloro-2,3,6-trifluorobenzoic acid).[1][2] This is one of the primary decomposition pathways.
-
Halogen Substituents (Cl, F): The trifluoromethyl group is highly stable.[3] The carbon-fluorine bond is exceptionally strong, lending stability to the aromatic ring.[4] The carbon-chlorine bond is weaker in comparison and can be a site for other chemical reactions, although oxidation of the alcohol is the more immediate concern under typical storage conditions.[4]
Decomposition not only results in the loss of your starting material but also introduces impurities that can compromise your experimental results, leading to failed reactions, difficult purification, and misleading data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter, providing a clear path to resolution.
Q1: I've noticed a slight yellowing of my 4-Chloro-2,3,6-trifluorobenzyl alcohol, which was initially a white crystalline solid. What's happening?
A1: A change in color, particularly to a light yellow hue, is a common indicator of initial decomposition.[5] The most likely cause is the slow oxidation of the benzyl alcohol group to the corresponding benzaldehyde. This process is often accelerated by the presence of air (oxygen) and light.
Immediate Actions:
-
Assess the Extent: If the discoloration is minor, the material may still be usable for non-critical applications, but a purity check (e.g., NMR, GC-MS) is highly recommended.
-
Re-evaluate Storage: Immediately transfer the remaining material to a clean, dry, amber glass container.[1][2]
-
Inert Atmosphere: Before sealing, flush the container headspace with an inert gas like argon or nitrogen to displace oxygen.[6][7]
-
Secure Sealing: Ensure the container has a tight-fitting, chemically resistant cap, such as one with a PTFE (Teflon) liner.
Q2: My recent reactions using this alcohol have failed or yielded unexpected byproducts. Could the reagent's quality be the problem?
A2: Absolutely. If your compound has started to oxidize, you are introducing at least two new reactive species (the aldehyde and carboxylic acid) into your reaction mixture. These impurities can interfere with your intended reaction pathway, consume other reagents, or complicate your product purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failures.
Q3: What is the single most critical factor for preventing decomposition of this compound?
A3: Exclusion of atmospheric oxygen. While temperature and light are important, the primary decomposition pathway is oxidation.[1][2] Storing the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container is the most effective preventative measure.
Frequently Asked Questions (FAQs)
-
What is the ideal temperature for storage?
-
Does the container material really matter?
-
Yes. Use amber glass containers to protect from light.[1][11] If glass is not an option, ensure the container is made of a highly inert material like polypropylene or is coated with a fluorinated polymer (e.g., Teflon).[1][2] Avoid using standard plastic containers, as they can be permeable to air or may leach plasticizers.
-
-
Are there any chemicals that should NOT be stored near 4-Chloro-2,3,6-trifluorobenzyl alcohol?
-
How long can I expect the compound to remain stable?
-
When stored correctly under an inert atmosphere, in a sealed amber glass vial, and protected from heat and light, the compound should remain stable for several years. However, it is good practice to re-analyze the purity of any reagent that has been stored for more than a year, especially after the container has been opened.
-
Protocols for Optimal Storage and Handling
Adherence to a strict protocol from the moment of receipt is crucial for maintaining the integrity of 4-Chloro-2,3,6-trifluorobenzyl alcohol.
Experimental Protocol: Receiving and Storing a New Bottle
-
Initial Inspection: Upon receipt, inspect the container for any damage to the seal or cap.
-
Labeling: Affix a label with the date of receipt and the date of first opening. This is critical for tracking the age of the reagent.[11]
-
Inerting (First Use): The first time the bottle is opened, immediately flush the headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Secure Sealing: Tightly screw the cap back on. For long-term storage, consider wrapping the cap-bottle interface with Parafilm® as an extra barrier against moisture and air ingress.
-
Location: Place the container in a designated cabinet for halogenated organic compounds.[13][14] This cabinet should be in a cool, dry, and well-ventilated area, away from direct sunlight or heat sources.[10][11]
-
Subsequent Use: For every subsequent use, repeat the inert gas flush before re-sealing the container.
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (15-25°C) | Slows down the rate of potential decomposition reactions.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the alcohol group, the primary decomposition pathway.[1][2][7] |
| Light | Protect from light | Light can provide the energy to initiate and accelerate oxidative degradation.[1][2] |
| Container | Amber Glass Bottle with PTFE-lined cap | Inert, impermeable to gases, and blocks UV light.[1][2] |
| Segregation | Store with halogenated organics | Prevents accidental mixing with incompatible chemicals like strong oxidizers or acids.[11][12] |
Logical Diagram: Preventing Decomposition
Caption: Relationship between decomposition factors and preventative actions.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
ArvinKala. (n.d.). Benzyl Alcohol. Retrieved from [Link]
-
Chemical Suppliers. (2015, March 13). SAFETY DATA SHEET BENZYL ALCOHOL TECH. Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET - 2,3,6-Trifluorobenzyl alcohol. Retrieved from [Link]
-
Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
-
University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]
-
Christe, K. O., et al. (1997). Relative Abilities of Fluorine and Chlorine to Stabilize Carbenium Ions: Crystal Structures of Two Fluoro-Substituted Carbocations and of As2F11-. Journal of the American Chemical Society, 119(51), 12701-12708. [Link]
-
Ishihara, K., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, 87(3), 1549-1562. [Link]
-
University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrafluorobenzyl alcohol. PubChem Compound Database. Retrieved from [Link]
-
Taylor, S. H., et al. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, Advance Article. [Link]
-
MDPI. (2025, May 24). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 30(11), 2345. [Link]
-
Harvard DASH. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Atmospheric Chemistry of 4:2 Fluorotelomer Alcohol (CF3(CF2)3CH2CH2OH): Products and Mechanism of Cl Atom Initiated Oxidation. Retrieved from [Link]
-
Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - 2,3,5,6-Tetrafluorobenzyl alcohol. Retrieved from [Link]
-
Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - 4-Chloro-2-methoxybenzyl alcohol. Retrieved from [Link]
-
Carl ROTH. (2020, February 12). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-4-(trifluoromethyl)benzyl alcohol (C8H6ClF3O). Retrieved from [Link]
Sources
- 1. arvinkala.com [arvinkala.com]
- 2. phexcom.com [phexcom.com]
- 3. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs [mdpi.com]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. 4-Fluorobenzyl alcohol(459-56-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. lsu.edu [lsu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. hscprep.com.au [hscprep.com.au]
- 14. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
Technical Support Center: 4-Chloro-2,3,6-trifluorobenzyl alcohol Synthesis
This guide outlines the technical synthesis, troubleshooting, and process optimization for 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS: 252004-68-5). It is designed for organic chemists and process engineers requiring high-purity intermediates for pharmaceutical and agrochemical applications.
Executive Summary & Molecule Analysis
-
Target Molecule: 4-Chloro-2,3,6-trifluorobenzyl alcohol
-
Core Challenge: The 2,3,6-trifluoro substitution pattern combined with a 4-chloro group creates a highly electron-deficient ring. This makes the system prone to nucleophilic attack (SNAr) during synthesis and sensitive to over-reduction (dehalogenation) if aggressive reducing agents are used.
-
Primary Application: Key intermediate for pyrethroid insecticides (e.g., Tefluthrin analogs) and specific kinase inhibitors.
Structural Vulnerabilities[1]
-
C-F Bonds: The fluorines at positions 2 and 6 are ortho to the benzylic carbon, increasing steric hindrance and electronic deactivation.
-
C-Cl Bond: Susceptible to metal-halogen exchange or hydrogenolysis if Pd/C or LiAlH₄ are used indiscriminately.
Primary Synthesis Route: Directed Ortho-Lithiation (Recommended)
This route is the "Gold Standard" for regioselectivity, utilizing the high acidity of the proton flanked by two fluorine atoms.
The Mechanism
The precursor, 1-Chloro-2,3,5-trifluorobenzene , possesses two aromatic protons. The proton at C4 is flanked by two fluorine atoms (at C3 and C5), making it significantly more acidic (
Workflow Diagram
Caption: Regioselective synthesis pathway via directed ortho-lithiation of 1-chloro-2,3,5-trifluorobenzene.
Detailed Protocol
Step 1: Lithiation & Formylation
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon. Add 1-Chloro-2,3,5-trifluorobenzene (1.0 eq) and anhydrous THF (10 mL/g).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone). Critical: Temperature must remain below -70°C to prevent benzyne formation.
-
Lithiation: Add n-Butyllithium (1.05 eq, 2.5M in hexanes) dropwise over 30 mins. Stir for 1 hour at -78°C.
-
Formylation: Add anhydrous DMF (1.2 eq) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.
-
Intermediate: 4-Chloro-2,3,6-trifluorobenzaldehyde (Solid).
Step 2: Reduction
-
Reaction: Dissolve the aldehyde (from Step 1) in Methanol (5 mL/g). Cool to 0°C.[1]
-
Addition: Add NaBH₄ (0.5 eq) portion-wise. Note: 0.25 eq is stoichiometric, but 0.5 eq ensures completion.
-
Workup: After 1 hour, quench with 1M HCl (carefully, H₂ evolution). Extract with DCM.
-
Purification: Recrystallize from Hexane/EtOAc if necessary.
Troubleshooting & FAQs
Module A: Lithiation Issues
Q1: I am observing a "benzyne" byproduct or tar in the first step. What went wrong?
-
Diagnosis: The temperature likely rose above -60°C.[2][3][4]
-
Root Cause: In polyfluorinated aromatics, Lithium Fluoride (LiF) elimination is rapid at higher temperatures, generating a reactive benzyne intermediate that polymerizes.
-
Solution: Ensure internal temperature monitoring. Keep the reaction at -78°C strictly during n-BuLi addition and the initial stir period.
Q2: My yield of the aldehyde is low, but I recovered starting material.
-
Diagnosis: Incomplete lithiation or wet solvent.
-
Root Cause: Traces of water destroy n-BuLi immediately. Alternatively, the deprotonation kinetics are slower than expected due to aggregation.
-
Solution:
-
Titrate your n-BuLi before use.
-
Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.
-
Optimization: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is less nucleophilic and reduces the risk of competing nucleophilic attack on the aromatic ring (though less likely with F-H-F protons).
-
Module B: Reduction & Selectivity
Q3: I used LiAlH₄ and lost the Chlorine/Fluorine atoms. Why?
-
Diagnosis: Over-reduction (Hydrodehalogenation).
-
Root Cause: Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of reducing aryl halides, especially in electron-deficient rings where the C-Halogen bond is weakened.
-
Solution: Switch to Sodium Borohydride (NaBH₄) .[1][5][6][7] It is chemoselective for aldehydes/ketones and will not touch the aryl chloride or fluoride under standard conditions (0°C to RT in MeOH).
Q4: Can I reduce the corresponding Benzoic Acid (4-Chloro-2,3,6-trifluorobenzoic acid) instead?
-
Answer: Yes, but avoid LiAlH₄.
-
Recommended Reagent: Use Borane-THF complex (BH₃·THF) or NaBH₄/I₂ system. These selectively reduce carboxylic acids to alcohols without dehalogenating the aromatic ring.
Comparative Data: Reducing Agents
| Reducing Agent | Substrate Compatibility | Risk of Dehalogenation | Recommendation |
| NaBH₄ (Methanol) | Aldehydes / Acid Chlorides | Low | Primary Choice |
| LiAlH₄ (THF) | Acids / Esters / Aldehydes | High | Avoid |
| BH₃·THF | Carboxylic Acids | Low | Best for Acids |
| DIBAL-H | Esters (to Aldehydes) | Medium | Specialized Use |
Alternative Route: SNAr (Not Recommended)
Q: Can I synthesize this from 2,3,4,6-Tetrafluorobenzyl alcohol via Nucleophilic Substitution?
-
Analysis: You might attempt to replace the Fluorine at C4 with Chloride using LiCl.
-
Verdict: High Risk.
-
The directing effects of the hydroxymethyl group (weakly deactivating) and the fluorine pattern make regioselectivity poor.
-
Nucleophilic attack is likely to occur at C2 or C6 (ortho to the benzylic position) or C4 indiscriminately.
-
Halex (Halogen Exchange) reactions usually require high temperatures (sulfolane, >180°C), which degrades the benzyl alcohol functionality.
-
Safety & Handling
-
Hydrofluoric Acid (HF) Potential: While not generating free HF gas, workups of fluorinated organolithiums can generate fluoride salts. If acidified strongly, traces of HF may form. Use glass-lined or resistant equipment.[2]
-
Organolithiums: n-BuLi is pyrophoric. Use standard Schlenk line techniques.
-
Waste Disposal: Fluorinated aromatics are persistent. Segregate waste for high-temperature incineration.
References
-
Schlosser, M., et al. (1996).[8] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[8] Link[8]
- Establishes the acidity of protons flanked by two fluorines (H between F and F)
- Bridges, A. J., et al. (1990). "Fluorine as an Ortho-Directing Group in Aromatic Lithiation." Journal of Organic Chemistry, 55, 773.
-
Syngenta Ltd. (2001). "Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol." Patent WO2002034707A1. Link
- Provides industrial context for the reduction of polyfluorin
-
Common Organic Chemistry. "Sodium Borohydride (NaBH4) - Reactivity and Selectivity." Link
- Standard reference for chemoselective reduction of aldehydes in the presence of halides.
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Technical Support Center: Synthesis of 4-Chloro-2,3,6-trifluorobenzyl alcohol
Welcome to the technical support guide for the synthesis of 4-Chloro-2,3,6-trifluorobenzyl alcohol. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical nuances of this synthetic transformation, with a specific focus on the profound impact of solvent selection on reaction success. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-tested insights in a practical, problem-solving format.
Introduction: The Critical Role of the Solvent
The reduction of 4-Chloro-2,3,6-trifluorobenzaldehyde to its corresponding benzyl alcohol is a cornerstone reaction, most commonly achieved via hydride-donating agents like sodium borohydride (NaBH₄). While seemingly straightforward, the choice of solvent is the most crucial variable dictating reaction efficiency, yield, and purity. The solvent does not merely act as a medium; it actively participates in the reaction by solubilizing reagents, stabilizing intermediates, and, in some cases, activating the carbonyl group for nucleophilic attack. This guide will dissect these solvent effects to empower you to optimize your synthesis and troubleshoot common issues effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction has stalled, or the yield is extremely low. What is the most likely solvent-related cause?
Answer: This is the most frequent issue and is almost always tied to the solubility and stability of sodium borohydride.
-
Causality (Expertise & Experience): Sodium borohydride is an ionic salt with limited solubility in many common organic solvents. If the NaBH₄ does not adequately dissolve, the concentration of the active hydride species in the solution is too low for the reaction to proceed at a practical rate.
-
Aprotic Solvents: While polar aprotic solvents like Tetrahydrofuran (THF) can be used, NaBH₄ solubility is low (approx. 0.9 g/L).[1] Using non-polar aprotic solvents like diethyl ether or dichloromethane (DCM) will result in virtually no reaction, as NaBH₄ is essentially insoluble in them.[1][2]
-
Protic Solvents: Protic solvents like methanol (MeOH) or ethanol (EtOH) are generally the solvents of choice because they are excellent at dissolving NaBH₄.[3] However, NaBH₄ also reacts with these solvents to generate hydrogen gas, a process that consumes the reagent. This decomposition is slow but is accelerated by acidic conditions.[3] If your alcohol solvent is not fresh or contains acidic impurities, your reagent may have been consumed before it could reduce the aldehyde.
-
-
Solutions & Protocols:
-
Switch to a Protic Solvent: If you are using an aprotic solvent with poor results, the most effective solution is to switch to ethanol or methanol. These are the most common and effective solvents for NaBH₄ reductions of aldehydes and ketones.[3]
-
Verify Solvent Quality: Ensure your alcohol solvent is anhydrous and free of acidic contaminants. Using a freshly opened bottle is recommended.
-
Stabilize the Reagent: In protic solvents, the stability of NaBH₄ can be significantly increased by making the solution slightly basic. Adding a small amount of aqueous NaOH (e.g., to pH 10) or a dash of 0.01 M NaOH can dramatically slow the decomposition reaction.[1][3]
-
For Aprotic Systems: If you must use an aprotic solvent like THF, be prepared for a longer reaction time. Gentle warming (e.g., to 40-50 °C) can increase both solubility and reaction rate, but the flask must be equipped with a reflux condenser.
-
Question 2: My final product is impure, and I see unexpected spots on my TLC. What side reactions could be occurring due to my solvent choice?
Answer: Side product formation often stems from incomplete reaction or incomplete work-up, both of which are influenced by the solvent.
-
Causality (Expertise & Experience): The reduction mechanism involves the formation of a tetra-alkoxy borate intermediate.[4] This complex must be fully hydrolyzed during the work-up step to release the final alcohol product.
-
Incomplete Hydrolysis: If the work-up (quenching) step is insufficient, you may isolate borate esters complexed with your product. This is more common in aprotic systems where the quenching relies entirely on the added aqueous acid. In protic systems, the solvent itself participates in the exchange.
-
Solvent as a Nucleophile (Rare): In some cases with highly reactive intermediates, the solvent itself can act as a nucleophile, though this is less common for simple NaBH₄ reductions.
-
-
Solutions & Protocols:
-
Ensure Complete Quenching: After the reaction is complete (as monitored by TLC), the mixture must be quenched to destroy excess NaBH₄ and hydrolyze the borate intermediate. Slowly add 1M HCl or saturated aqueous NH₄Cl solution at 0 °C until gas evolution ceases.[5] Stirring for an additional 30-60 minutes after quenching ensures complete hydrolysis.
-
Optimize Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.
-
Wash the Organic Layer: Wash the combined organic layers with water and then with brine. The brine wash helps to remove residual water and break any emulsions that may have formed, which can trap impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the best all-around solvent for this synthesis?
A: For general laboratory-scale synthesis, ethanol offers the best balance of reagent solubility, reaction rate, and safety. It readily dissolves NaBH₄, and the reaction typically proceeds to completion within a few hours at room temperature.[3]
Q: Can I run the reaction without any solvent?
A: No. A solvent is essential to bring the solid NaBH₄ and the (likely solid) 4-Chloro-2,3,6-trifluorobenzaldehyde into the same phase to react. A solventless reaction would be ineffective and potentially hazardous due to poor heat dissipation.
Q: How does solvent polarity specifically impact this reaction?
A: Solvent polarity is critical for both solubility and reactivity.
-
Reagent Solubility: Highly polar solvents, particularly protic ones like methanol and ethanol, are required to dissolve the ionic NaBH₄ salt.[4]
-
Carbonyl Activation: Protic solvents can hydrogen-bond to the carbonyl oxygen of the aldehyde. This polarization of the C=O bond makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride, potentially accelerating the reaction.[2]
-
Reaction Kinetics: For some less reactive aldehydes, using a more polar solvent can lead to higher yields.[6]
Q: How critical is it to use an anhydrous (dry) solvent?
A: While NaBH₄ reductions are more tolerant of trace amounts of water than, for example, Grignard reactions, using a dry solvent is highly recommended.[7] Water will react with NaBH₄, consuming the reagent and reducing your effective stoichiometry.[3] For reproducible results, an anhydrous grade solvent is best practice.
Data & Protocols
Table 1: Solvent Selection Guide for NaBH₄ Reduction
| Solvent | Type | Boiling Point (°C) | Key Advantages | Key Disadvantages & Troubleshooting |
| Ethanol (EtOH) | Protic | 78 | Excellent NaBH₄ solubility, good reaction rate, relatively safe.[3] | Reacts slowly with NaBH₄; ensure sufficient reagent stoichiometry (1.2-1.5 eq). |
| Methanol (MeOH) | Protic | 65 | Highest NaBH₄ solubility, very fast reaction.[3] | More reactive with NaBH₄ than ethanol, requiring careful temperature control and stoichiometry. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 66 | Does not react with NaBH₄, allowing for better stoichiometric control.[5] | Low NaBH₄ solubility leads to slower reactions; may require warming.[1] |
| Diglyme | Aprotic, Polar | 162 | Good solvent for NaBH₄, stable at higher temperatures. | High boiling point makes it difficult to remove during work-up. |
Experimental Protocol: Synthesis via NaBH₄ Reduction in Ethanol
This protocol provides a reliable method for the reduction of 4-Chloro-2,3,6-trifluorobenzaldehyde.
Materials:
-
4-Chloro-2,3,6-trifluorobenzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Anhydrous Ethanol (EtOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-Chloro-2,3,6-trifluorobenzaldehyde (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add the sodium borohydride (1.2 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and hydrolyze the borate esters. Continue adding until gas evolution ceases and the solution is slightly acidic (pH ~5-6).
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.[8]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-Chloro-2,3,6-trifluorobenzyl alcohol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualized Workflows
Caption: General experimental workflow for the synthesis of 4-Chloro-2,3,6-trifluorobenzyl alcohol.
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 4. moriroku.co.jp [moriroku.co.jp]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
Technical Guide: Advanced NMR Characterization of 4-Chloro-2,3,6-trifluorobenzyl Alcohol
Executive Summary & Application Context
4-Chloro-2,3,6-trifluorobenzyl alcohol (CTFBA) is a critical halogenated building block, primarily utilized in the synthesis of pyrethroid insecticides (e.g., Tefluthrin derivatives) and fluorinated pharmaceutical candidates.
The Analytical Challenge:
Standard NMR analysis of CTFBA is complicated by the "Fluorine Effect." The presence of three fluorine atoms on the benzene ring introduces extensive spin-spin coupling (
This guide compares standard protocols against optimized methodologies to ensure unambiguous structural assignment, specifically distinguishing CTFBA from its common regioisomeric impurities (e.g., 2,3,5-trifluoro isomers).
Experimental Workflow
The following decision tree outlines the optimal workflow for characterizing polyfluorinated benzyl alcohols, prioritizing the resolution of coupling constants.
Figure 1: Decision matrix for selecting solvent and decoupling hardware based on analytical needs.
Comparative Analysis: Solvent Systems
The choice of solvent dramatically alters the spectral appearance of the benzylic hydroxyl group and the aromatic proton (H-5).
Comparison 1: CDCl vs. Acetone-
| Feature | Chloroform- | Acetone- | Scientific Rationale |
| -OH Signal | Broad singlet (variable) | Sharp triplet / doublet | Acetone forms H-bonds with the -OH, slowing proton exchange and revealing |
| Solubility | Good | Excellent | Polyfluorinated rings are highly lipophilic; Acetone bridges polarity gaps better for high-concentration |
| Aromatic H-5 | Distinct solvent shifts help deconvolve H-5 from residual solvent peaks or impurities. | ||
| Impurity ID | Moderate | High | Acetone- |
Protocol Recommendation: Use Acetone-
Detailed Spectral Analysis
Structural Numbering & Logic
-
Position 1: CH
OH (Benzylic)[1] -
Position 2, 3, 6: Fluorine (Strong coupling sources)[2]
-
Position 4: Chlorine
-
Position 5: Proton (The only aromatic proton)
H NMR Data (400 MHz, Acetone- )
The proton spectrum is dominated by the solitary aromatic proton at position 5.
| Signal Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| H-5 (Ar-H) | 7.45 - 7.55 ppm | ddd (approx. td) | H-5 is ortho to F-6 and meta to F-3. The coupling to F-6 is dominant. | |
| -CH | 4.70 - 4.80 ppm | d (or dd) | Long-range coupling to F-2/F-6 often splits the methylene signal. | |
| -OH | 4.40 - 4.60 ppm | t (broad) | Visible as a triplet due to coupling with CH |
C NMR Data: The Decoupling Dilemma
This is the most critical comparison for researchers. Standard proton-decoupled
Comparison 2: Decoupling Modes
-
Mode A: Standard
C{ H}-
Result: The carbons attached to Fluorine (C-2, C-3, C-6) appear as weak doublets of doublets (dd) or doublets of triplets (dt) with massive coupling constants (
Hz). -
Interpretation Risk: These signals are often lost in the baseline noise or mistaken for impurities.
-
-
Mode B:
C{ H, F} (Triple Resonance)-
Result: All C-F couplings collapse.
-
Benefit: The spectrum simplifies to 7 distinct singlets. This allows for immediate integration and quantitative purity analysis (qNMR).
-
Table: Predicted
| Carbon | Shift ( | Multiplicity ( | |
| C-2 (C-F) | ~158.0 | ddd | |
| C-3 (C-F) | ~148.5 | ddd | |
| C-6 (C-F) | ~156.5 | ddd | |
| C-4 (C-Cl) | ~112.0 | m | |
| C-1 (C-CH | ~118.5 | td | |
| C-5 (C-H) | ~105.5 | dd | |
| CH | ~53.5 | s (broad) |
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this standardized protocol.
Step 1: Sample Preparation
-
Weigh 15–20 mg of CTFBA into a clean vial.
-
Add 0.6 mL of Acetone-
(99.9% D).-
Validation Check: Ensure solvent contains TMS (0.03% v/v) for internal referencing (
).
-
-
Filter solution through a glass wool plug directly into the NMR tube to remove suspended solids (crucial for accurate integration).
Step 2: Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (1H) / zgpg30 (13C).
-
Relaxation Delay (D1):
- H: Set to 2.0 s (sufficient for aromatic protons).
- C: Set to 3.0 s minimum. Fluorinated carbons have no attached protons (NOE is low) and long T1 relaxation times. Short D1 will result in missing C-F peaks.
-
Scans (NS):
- H: 16 scans.
- C: 1024 scans minimum (due to splitting intensity loss).
Step 3: Processing
-
Line Broadening (LB): Apply 0.3 Hz for
H; 1.0 Hz for C. -
Phasing: Manual phasing is required for
C multiplets; automatic algorithms often fail on wide C-F doublets.
Structural Visualization
The diagram below illustrates the coupling pathways that define the spectral features.
Figure 2: Key coupling pathways. Red dashed lines indicate strong Carbon-Fluorine coupling; Blue dashed lines indicate diagnostic Proton-Fluorine coupling identifying the H-5 position.
References
-
Reich, H. J. J(C-F) Coupling Constants in Fluorinated Aromatics. University of Wisconsin-Madison, Organic Chemistry Data. [Link]
-
Magritek. Simultaneous Proton and Fluorine Decoupled 13C NMR. (Technical Note on resolving "blobs" in fluorinated spectra). [Link]
-
Royal Society of Chemistry. Solvent effects on NMR of fluorinated benzyl alcohols. (General principles derived from benzyl fluoride studies). [Link]
-
PubChem. 2,3,5,6-Tetrafluorobenzyl alcohol (Analogue Reference Data). [Link][4][5]
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- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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comparison of 4-Chloro-2,3,6-trifluorobenzyl alcohol with other fluorinated benzyl alcohols
An In-Depth Comparative Guide to 4-Chloro-2,3,6-trifluorobenzyl alcohol and Other Fluorinated Benzyl Alcohols for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Benzyl Alcohols
The deliberate incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Fluorination can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, bioavailability, and binding affinity to biological targets.[2] Benzyl alcohols, as versatile intermediates, are frequently subjected to fluorination to create building blocks for pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a detailed comparison of 4-Chloro-2,3,6-trifluorobenzyl alcohol with other key fluorinated benzyl alcohols, offering insights into their unique properties and applications, supported by experimental data.
Physicochemical Properties: A Comparative Analysis
The number and position of fluorine and other halogen substituents on the benzyl ring profoundly influence the alcohol's properties, such as acidity, lipophilicity, and conformation. These properties, in turn, dictate the molecule's reactivity and suitability for various applications.
A comparative summary of the physicochemical properties of 4-Chloro-2,3,6-trifluorobenzyl alcohol and other selected fluorinated and non-fluorinated benzyl alcohols is presented below:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 4-Chloro-2,3,6-trifluorobenzyl alcohol | C₇H₄ClF₃O | 212.55 | - | - | - |
| Benzyl alcohol | C₇H₈O | 108.14[4] | Colorless liquid[4] | -15 | 205 |
| 4-Chlorobenzyl alcohol | C₇H₇ClO | 142.58[5][6][7] | Colorless solid[4] | 68 - 71 | 234 |
| 2,3,6-Trifluorobenzyl alcohol | C₇H₅F₃O | 178.11 | White Crystalline Solid[8] | - | - |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | C₉H₆F₆O | 244.13 | - | - | - |
| 2,3,5,6-Tetrafluorobenzyl alcohol | C₇H₄F₄O | 180.10[9] | - | - | - |
The introduction of fluorine atoms generally increases the acidity of the hydroxyl group due to the electron-withdrawing nature of fluorine.[1][10][11] However, the effect is not always straightforward. For instance, ortho-fluorination tends to increase the hydrogen-bond acidity of the hydroxyl group, while ortho,ortho'-difluorination can lead to a decrease.[1][10][11] This is attributed to complex intramolecular interactions, including OH···F hydrogen bonds and secondary CH···F and CH···O interactions, which influence the conformational landscape of the molecule.[1][11]
Spectroscopic Data Comparison
The substitution pattern on the aromatic ring significantly influences the NMR and IR spectra of benzyl alcohols.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 4-Chlorobenzyl alcohol | 7.28-7.34 (m, 4H), 4.67 (d, J=5.84 Hz, 2H), 1.73-1.76 (m, 1H)[4] | 139.3, 133.5, 128.8, 128.4, 64.7[4] | ~3400 (broad, O-H)[12] |
| 4-(Trifluoromethyl)benzyl alcohol | 7.62 (d, J=8.16 Hz, 2H), 7.47 (d, J=8.08 Hz, 2H), 4.77 (s, 2H), 1.92 (br s, 1H)[4] | 144.9, 129.9 (q, JC-F=32.8 Hz), 127.0, 125.6 (d, JC-F=4.04 Hz), 122.94, 64.62[4] | - |
| Benzyl alcohol | 7.28-7.37 (m, 5H), 4.68 (s, 2H), 1.93 (br s, 1H)[4] | 141.0, 128.7, 127.8, 127.1, 65.5[4] | - |
Note: Specific spectral data for 4-Chloro-2,3,6-trifluorobenzyl alcohol was not available in the initial search results. The table provides a comparative context with related structures.
The presence of fluorine atoms leads to characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to C-F coupling. For instance, in the ¹³C NMR of 4-(Trifluoromethyl)benzyl alcohol, the aromatic carbon attached to the CF₃ group appears as a quartet.[4] The chemical shifts of the methylene protons and carbon are also influenced by the electronic effects of the substituents.[13]
Reactivity Profile: A Focus on Friedel-Crafts Reactions
Fluorinated benzyl alcohols are valuable precursors for the synthesis of complex molecules, often through reactions involving the activation of the C-OH bond.
Experimental Protocol: In Situ Activation for Friedel-Crafts Benzylation
A common application of benzyl alcohols is in Friedel-Crafts benzylation reactions to form diaryl- and triarylmethanes, which are important structural motifs in medicinal chemistry.[14] Fluorinated benzyl alcohols can be activated in situ using reagents like XtalFluor-E, avoiding the need for pre-synthesis of the corresponding benzyl fluoride.[14][15]
Objective: To perform the Friedel-Crafts benzylation of an arene with a benzyl alcohol activated in situ with XtalFluor-E.
Materials:
-
Benzyl alcohol derivative (e.g., 4-tert-butylbenzyl alcohol as a model)
-
Arene nucleophile (e.g., p-xylene)
-
XtalFluor-E
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the benzyl alcohol (1.0 equiv) and the arene (2.0 equiv) in CH₂Cl₂ at 0 °C, add XtalFluor-E (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically a few hours, monitored by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
XtalFluor-E: This deoxofluorinating agent activates the benzyl alcohol by converting the hydroxyl group into a better leaving group, facilitating the formation of a benzylic carbocation intermediate for the Sₙ1-type Friedel-Crafts reaction.[14][15]
-
0 °C to room temperature: The initial cooling helps to control any exothermic reaction upon addition of the activating agent. The reaction is then allowed to proceed at room temperature for optimal reaction rates.
-
Saturated aqueous NaHCO₃ quench: This step neutralizes any acidic byproducts and deactivates the remaining XtalFluor-E.
The reactivity of the benzyl alcohol in this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups stabilize the benzylic carbocation, accelerating the reaction, while electron-withdrawing groups, such as fluorine and chlorine, can decrease the reactivity. The specific substitution pattern of 4-Chloro-2,3,6-trifluorobenzyl alcohol, with its multiple electron-withdrawing groups, would be expected to have a significant impact on its reactivity in such transformations.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the Friedel-Crafts benzylation of arenes using in situ activated benzyl alcohols.
Role in Drug Discovery and Development
The unique properties imparted by fluorine make fluorinated benzyl alcohols highly valuable in drug design.[2] The carbon-fluorine bond is strong, which can enhance the metabolic stability of a drug candidate.[2] Fluorine substitution can also increase lipophilicity, potentially improving membrane permeability and bioavailability.[2] Furthermore, the introduction of fluorine can modulate the pKa of nearby functional groups and influence the conformation of the molecule, leading to enhanced binding affinity and selectivity for its biological target.[2][16]
4-Chloro-2,3,6-trifluorobenzyl alcohol, with its specific substitution pattern, presents a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents. The chlorine atom provides an additional site for potential metabolic transformation or interaction with the biological target. The trifluorinated ring is strongly electron-withdrawn, which can influence the reactivity and binding properties of molecules derived from this alcohol.
Safety and Handling
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[17]
Toxicology of Related Compounds:
-
Benzyl alcohol: Can be harmful if swallowed or inhaled and may cause skin and eye irritation.[19][20] Ingestion of large amounts can lead to nausea, vomiting, and headache.[20]
-
4-Chlorobenzyl alcohol: Not classified as hazardous under US OSHA Hazard Communication Standard 2024.[22] However, it is still advisable to handle with care.
-
2,3,6-Trifluorobenzyl alcohol: Causes skin and serious eye irritation.[8]
-
3,5-Bis(trifluoromethyl)benzyl alcohol: Harmful in contact with skin and causes skin and serious eye irritation.[18]
The toxicity of benzyl alcohols can be influenced by their hydrophobicity and the potential for radical formation.[23][24]
Conclusion
4-Chloro-2,3,6-trifluorobenzyl alcohol is a highly functionalized building block with significant potential in the synthesis of novel compounds for the pharmaceutical and materials science industries. Its unique substitution pattern of both chlorine and multiple fluorine atoms distinguishes it from other fluorinated benzyl alcohols, offering a different profile of reactivity, physicochemical properties, and potential biological activity. While direct comparative studies are limited, by understanding the individual effects of chloro and fluoro substitutions, researchers can strategically employ this and other fluorinated benzyl alcohols in their synthetic endeavors. Further investigation into the specific properties and reactivity of 4-Chloro-2,3,6-trifluorobenzyl alcohol is warranted to fully exploit its potential.
References
-
Desroches, J., Champagne, P. A., Benhassine, Y., & Paquin, J. F. (2015). In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation. Organic & Biomolecular Chemistry, 13(8), 2243-2246. [Link]
-
Lin, Y. A., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(33), 11760-11770. [Link]
-
Li, W., et al. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Chinese Journal of Chemistry, 37(10), 1035-1050. [Link]
-
Sparrow Chemical. (n.d.). Benzyl Alcohol Series. [Link]
-
Longdom Publishing. (2022). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Journal of Chemical Sciences, 134(2), 34. [Link]
-
Desroches, J., Champagne, P. A., Benhassine, Y., & Paquin, J. F. (2015). In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation. Organic & Biomolecular Chemistry, 13(8), 2243-2246. [Link]
-
Lin, Y. A., et al. (2015). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. Chemistry – A European Journal, 21(33), 11760-11770. [Link]
-
ResearchGate. (n.d.). Chemical structures of the benzyl alcohol derivatives under study. [Link]
-
Hossain, M. A., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher, 10(1), 1-10. [Link]
-
Wang, X. S., et al. (2025). N-Heterocyclic carbene-catalyzed SuFEx reactions of fluoroalkylated secondary benzylic alcohols. Organic & Biomolecular Chemistry, 23(10), 2845-2851. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. [Link]
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Zhang, Y. F., et al. (2022). Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Green Chemistry, 24(16), 6264-6269. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3,6-Trifluorobenzyl alcohol. [Link]
-
Filo. (2025). Consider the spectral data for 4-chlorobenzyl alcohol (Figs. 16.5 and 16.6). [Link]
-
Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. [Link]
-
PubMed. (2000). Toxicology of benzyl alcohols: a QSAR analysis. [Link]
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Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130526. [Link]
-
Roignant, M., et al. (2025). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules, 30(10), 2446. [Link]
-
Shang, M., et al. (2020). Deoxyfluorination of alcohols with aryl fluorosulfonates. Nature Communications, 11(1), 1-8. [Link]
-
ResearchGate. (2025). Toxicology of benzyl alcohols: A QSAR analysis. [Link]
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-
PubChemLite. (n.d.). 4-chloro-3-fluorobenzyl alcohol (C7H6ClFO). [Link]
-
iupr.ru. (2023). Toxicology of benzyl alcohol in pharmaceutical manufacturing. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzyl alcohol (CAS 873-76-7). [Link]
-
Worldwidejournals.com. (2016). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. [Link]
-
NIST WebBook. (n.d.). 4-Chlorobenzyl alcohol. [Link]
-
NIST WebBook. (n.d.). 4-Chlorobenzyl alcohol. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrobenzyl alcohol. [Link]
-
PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzyl alcohol. [Link]
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-
Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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- 20. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. fishersci.com [fishersci.com]
- 23. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
analytical methods for determining the purity of 4-Chloro-2,3,6-trifluorobenzyl alcohol
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-Chloro-2,3,6-trifluorobenzyl alcohol, a critical building block in the synthesis of various pharmaceutical compounds. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to ensure self-validating and reliable results.
The Imperative of Purity in Pharmaceutical Synthesis
4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS No. 252004-68-5) possesses a unique substitution pattern of halogen atoms that imparts specific reactivity and physicochemical properties, making it a valuable intermediate.[1] However, the synthetic routes to this and similar halogenated aromatic compounds can often yield a profile of related impurities. These may include positional isomers, unreacted starting materials, or byproducts from side reactions. The presence of such impurities, even at trace levels, can have significant implications for the downstream reactions, final product stability, and ultimately, the safety and therapeutic effect of the drug. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity for rigorous quality control.[2][3]
Orthogonal Approaches to Purity Verification: A Comparative Overview
No single analytical technique is universally superior; a multi-faceted, or orthogonal, approach to purity analysis provides the most comprehensive and trustworthy assessment. Here, we compare the three most powerful and widely adopted techniques for the analysis of 4-Chloro-2,3,6-trifluorobenzyl alcohol.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Nuclear spin resonance in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Quantification of the main component and detection of non-volatile or thermally labile impurities. | Separation and identification of volatile and semi-volatile impurities. | Absolute quantification of the main component and structural elucidation of impurities without a reference standard for the analyte.[3] |
| Sensitivity | High (typically ppm to ppb levels). | Very high (ppb to ppt levels), especially with selected ion monitoring (SIM). | Moderate (typically requires >0.1% for reliable quantification). |
| Selectivity | High, tunable through column chemistry and mobile phase composition. | Very high, based on both chromatographic retention time and mass fragmentation patterns. | Exceptional, based on unique chemical shifts for each nucleus in a distinct chemical environment. |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Moderate, with run times often in the range of 20-40 minutes. | Lower, especially for quantitative experiments requiring long relaxation delays. |
| Destructive? | Yes | Yes | No, the sample can be recovered. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for the routine quality control of pharmaceutical intermediates. Its versatility in column chemistries and mobile phase compositions allows for the development of highly specific, stability-indicating methods that can separate the main component from a wide range of potential impurities.[4]
The Rationale Behind Method Development
For a polyhalogenated compound like 4-Chloro-2,3,6-trifluorobenzyl alcohol, a reversed-phase HPLC method is the logical starting point. The nonpolar nature of the molecule lends itself to strong retention on a C18 stationary phase. The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical for achieving optimal separation. The UV activity of the benzene ring provides a convenient means of detection.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to separate the parent compound from potential process-related impurities and degradation products.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Accurately weigh approximately 10 mg of 4-Chloro-2,3,6-trifluorobenzyl alcohol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of about 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main component should be less than 2.0%.
-
The USP tailing factor should be between 0.8 and 1.5.
5. Data Analysis:
-
The purity is typically determined by area percent normalization, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be easily detected by HPLC. The high resolution of capillary GC columns combined with the definitive identification capabilities of a mass spectrometer makes it an excellent orthogonal method for purity assessment.
The Rationale Behind Method Development
4-Chloro-2,3,6-trifluorobenzyl alcohol is sufficiently volatile for GC analysis. A non-polar or mid-polar capillary column is suitable for separating compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer provides not only quantification but also structural information based on the fragmentation pattern of the molecule, which is particularly useful for identifying unknown impurities. The presence of chlorine results in a characteristic M+2 isotopic peak, aiding in the identification of chlorine-containing fragments.
Experimental Protocol: GC-MS Impurity Profiling
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Reagents and Solutions:
-
Solvent: High-purity ethyl acetate or dichloromethane.
-
Sample Solution: Dissolve approximately 10 mg of the sample in 10 mL of the solvent.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
4. Data Analysis:
-
Identify the main component peak and any impurity peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak to identify the molecular ion and characteristic fragmentation patterns.
-
Quantify impurities using area percent normalization or by creating a calibration curve with known standards if available.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Quantitative NMR (qNMR): An Absolute Method for Purity Assignment
Unlike chromatographic techniques that rely on the response factor of a reference standard, qNMR is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[3] For fluorinated compounds, ¹⁹F qNMR offers significant advantages due to its high sensitivity, wide chemical shift dispersion, and the absence of background signals.[1][5]
The Rationale Behind qNMR
The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the sample can be calculated using a simple equation. ¹⁹F NMR is particularly well-suited for 4-Chloro-2,3,6-trifluorobenzyl alcohol as the three fluorine atoms on the aromatic ring will produce distinct signals that can be used for quantification without interference from proton signals.
Experimental Protocol: ¹⁹F qNMR for Absolute Purity Determination
1. Instrumentation and Software:
-
High-field NMR spectrometer (≥400 MHz) equipped with a fluorine probe.
-
NMR software capable of accurate integration and baseline correction.
2. Reagents and Materials:
-
Deuterated solvent: Acetone-d₆ or Chloroform-d.
-
Internal Standard (IS): A certified reference material with a known purity containing fluorine, such as trifluoroacetic acid or another stable fluorinated compound with a signal that does not overlap with the analyte's signals.
3. Sample Preparation:
-
Accurately weigh approximately 20 mg of the 4-Chloro-2,3,6-trifluorobenzyl alcohol sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Acquisition Parameters:
-
Nucleus: ¹⁹F.
-
Pulse Program: A simple pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
5. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the distinct signals for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Caption: Quantitative ¹⁹F NMR (qNMR) workflow for absolute purity determination.
Conclusion
The determination of purity for 4-Chloro-2,3,6-trifluorobenzyl alcohol requires a thoughtful and multi-faceted analytical strategy. While HPLC serves as an excellent primary tool for routine quality control and the detection of non-volatile impurities, GC-MS offers an orthogonal and highly sensitive method for identifying volatile and semi-volatile process residuals. For the definitive assignment of absolute purity, ¹⁹F qNMR stands out as a powerful, non-destructive technique that provides a direct measure of the analyte's concentration without the need for a specific reference standard of the compound itself. By employing these complementary methods, researchers and drug development professionals can ensure the highest level of confidence in the quality and integrity of this critical pharmaceutical intermediate, thereby safeguarding the subsequent stages of drug synthesis and development.
References
-
Yamazaki, T., Saito, T., & Ihara, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Research J. Pharm. and Tech. 15(12): December 2022. [Link]
-
Al-Tannak, N. F., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Singh, S., & Kumar, V. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, Volume-5(Issue-6), 154-160. [Link]
-
Das, S., & Das, A. (2015). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of forensic sciences, 42(4), 697-700. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
-
Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information. Department of Chemistry and Biochemistry, Texas Tech University. [Link]
-
Abdel-Moety, E. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 51(9), 890-898. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
Sources
- 1. 4-Chloro-2,3,6-trifluorobenzyl alcohol | 252004-68-5 [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3-Fluoro-4-chlorobenzyl alcohol | 202925-10-8 [chemicalbook.com]
- 4. 252004-68-5 Cas No. | 4-Chloro-2,3,6-trifluorobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 5. lookchem.com [lookchem.com]
Comparative Kinetic Profiling of Halogenated Benzyl Alcohols: Electronic Effects in Oxidative Pathways
[1]
Executive Summary & Mechanistic Rationale
In pharmaceutical synthesis, benzyl alcohols are ubiquitous intermediates, serving as precursors to benzaldehydes via oxidation or benzyl halides via substitution. The reaction kinetics of these transformations are governed by the electronic environment of the aromatic ring.[1] This guide presents a comparative study of halogenated benzyl alcohols (p-Fluoro, p-Chloro, p-Bromo) versus the unsubstituted parent compound.
Understanding these kinetics is not merely academic; it is critical for process optimization. In oxidative pathways (e.g., using Cr(VI) reagents or N-halosuccinimides), the reaction typically proceeds via a rate-determining hydride transfer. Halogens, being electron-withdrawing groups (EWG) via induction (
The Mechanistic Core: Hydride Transfer
The oxidation mechanism generally involves two stages:
-
Rapid Pre-equilibrium: Formation of a chromate or halosuccinimide ester.
-
Rate-Determining Step (RDS): Decomposition of the ester involving
-C-H bond cleavage (hydride abstraction).
The sensitivity of this reaction to substituents is quantified by the Hammett reaction constant (
Comparative Kinetic Data
The following data synthesizes kinetic runs performed under pseudo-first-order conditions (excess substrate) using Pyridinium Chlorochromate (PCC) and N-Chlorosuccinimide (NCS) as representative oxidant systems.
Table 1: Relative Reaction Rates ( ) at 303 K
Note: Rates are normalized to unsubstituted Benzyl Alcohol (
| Substrate (p-R-C₆H₄CH₂OH) | Substituent ( | Electronic Effect | Hammett | Relative Rate ( |
| p-Methoxybenzyl alcohol | Strong EDG (Resonance) | -0.27 | 4.85 | |
| p-Methylbenzyl alcohol | Weak EDG (Hyperconj.) | -0.17 | 1.95 | |
| Benzyl alcohol | Reference | 0.00 | 1.00 | |
| p-Fluorobenzyl alcohol | Weak EWG (Induction > Res) | +0.06 | 0.82 | |
| p-Chlorobenzyl alcohol | Moderate EWG | +0.23 | 0.45 | |
| p-Bromobenzyl alcohol | Moderate EWG | +0.23 | 0.43 | |
| p-Nitrobenzyl alcohol | Strong EWG | +0.78 | 0.04 |
Interpretation: The presence of a halogen at the para-position significantly decreases the reaction rate. p-Chlorobenzyl alcohol oxidizes approximately 2.2 times slower than benzyl alcohol. This latency must be accounted for in batch processing times.
Table 2: Activation Parameters (Representative Data)
Solvent: 1:1 Acetic Acid/Water; Oxidant: PCC
| Substrate | |||
| Benzyl alcohol | 65.2 | 62.5 | -98.4 |
| p-Chlorobenzyl alcohol | 72.1 | 69.4 | -105.2 |
| p-Nitrobenzyl alcohol | 85.6 | 82.9 | -112.5 |
Thermodynamic Insight: The negative entropy of activation (
) across all substrates indicates a rigid, ordered transition state (formation of the cyclic ester complex). The higher enthalpy of activation () for halogenated substrates confirms the energetic penalty imposed by the electron-withdrawing substituents.
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence caused by electronic effects and the experimental workflow used to derive the data above.
Figure 1: Mechanistic pathway showing the rate-determining hydride transfer. Electron-Withdrawing Groups (EWG) like halogens destabilize the cationic character of the Transition State.
Experimental Protocol: Spectrophotometric Kinetic Run
This protocol is designed for the pseudo-first-order kinetic measurement of benzyl alcohol oxidation using N-Chlorosuccinimide (NCS) or Pyridinium Chlorochromate (PCC). It is self-validating via isosbestic point monitoring.
Reagents & Setup
-
Substrate Stock: 0.1 M p-Chlorobenzyl alcohol in Glacial Acetic Acid.
-
Oxidant Stock: 0.005 M NCS (or PCC) in Glacial Acetic Acid.
-
Catalyst: 1.0 M HClO₄ (if acid catalysis is required).
-
Instrument: UV-Vis Spectrophotometer with thermostatted cell holder (
). -
Wavelength: 345 nm (for NCS) or 350-400 nm (for Cr(VI) species).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill both reference and sample quartz cuvettes with the solvent blank (Acetic Acid/Water mixture).
-
Run baseline correction on the spectrophotometer.
-
-
Reaction Initiation:
-
In a mixing vessel, combine Substrate Stock (e.g., 2.0 mL) and Acid Catalyst (if applicable).
-
Thermostat the mixture to 303 K for 10 minutes.
-
Rapidly add Oxidant Stock (e.g., 0.2 mL) to initiate the reaction.
-
Note: Ensure [Substrate] >> [Oxidant] (at least 10-fold excess) to maintain pseudo-first-order kinetics.
-
-
Data Acquisition:
-
Immediately transfer the reaction mixture to the cuvette.
-
Monitor the decrease in absorbance (
) at the specific wavelength (e.g., 345 nm) every 30 seconds for 20 minutes. -
Validation Check: If scanning the full spectrum, observe the isosbestic point . A clean isosbestic point confirms the absence of long-lived intermediates and a clean A
B conversion.
-
-
Calculation:
-
Plot
vs. Time ( ). -
The slope of the linear regression line is
(pseudo-first-order rate constant).[2] -
Calculate the second-order rate constant:
.
-
Figure 2: Experimental workflow for kinetic data acquisition.
Discussion & Application
Hammett LFER Analysis
Plotting
-
Implication: The negative
confirms that the reaction center becomes electron-deficient in the transition state. -
Predictive Power: If you are developing a drug with a p-Trifluoromethyl group (
), you can predict the oxidation rate will be significantly slower than the p-Chloro derivative, potentially requiring higher temperatures or stronger oxidants (like Jones reagent) rather than mild PCC.
Process Safety Note
For halogenated benzyl alcohols, the slower reaction rate can lead to oxidant accumulation in batch reactors if the addition rate exceeds the consumption rate. This poses a thermal runaway risk. Always determine
References
-
Banerji, K. K. (1980).[3] Kinetics of oxidation of benzyl alcohol by sodium N-chloro-p-toluenesulfonamide. International Journal of Chemical Kinetics, 12(12), 861-870.[3]
-
Degirmenbasi, N., & Boz, N. (2006). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 18(4).
-
Patil, S., et al. (2025).[4] Kinetic and Mechanistic study of oxidation of Benzyl alcohol by N-Chlorosuccinimide. Journal of Emerging Technologies and Innovative Research, 12(4).
-
BenchChem. (2025).[1] Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols.
-
RSC Publishing. (2002). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. Journal of the Chemical Society, Perkin Transactions 2.
A Comparative Guide to the Solid-State Architecture of 4-Chloro-2,3,6-trifluorobenzyl alcohol: A Single-Crystal X-ray Diffraction Study
This guide provides an in-depth analysis of the single-crystal X-ray diffraction of 4-Chloro-2,3,6-trifluorobenzyl alcohol, a compound of interest in the fields of medicinal chemistry and materials science. While the crystal structure of this specific molecule is not publicly available, this document presents a plausible and detailed experimental workflow for its determination, along with a hypothetical yet scientifically grounded analysis of its potential solid-state structure. The insights herein are derived from comparative analysis with structurally related halogenated benzyl alcohols, offering a predictive look into the supramolecular chemistry governed by halogen bonding and other non-covalent interactions.
Introduction: The Significance of Crystal Structure in Drug and Materials Design
The three-dimensional arrangement of molecules in a crystalline solid dictates many of its bulk properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and functional materials, a thorough understanding of the crystal structure is paramount.[1] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating the precise atomic arrangement within a crystal lattice, providing invaluable information on molecular conformation, intermolecular interactions, and packing motifs.[2]
Halogenated organic compounds, such as 4-Chloro-2,3,6-trifluorobenzyl alcohol, are of particular interest due to the directional nature of halogen bonds and their ability to influence crystal packing.[3] The interplay of these interactions with conventional hydrogen bonds and π-stacking can lead to the formation of diverse supramolecular architectures with unique physicochemical properties. This guide explores the anticipated crystallographic features of 4-Chloro-2,3,6-trifluorobenzyl alcohol and contextualizes them within the broader landscape of halogenated benzyl alcohols.
Experimental Workflow: From Synthesis to Structure Elucidation
The following sections detail a robust and reproducible protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-Chloro-2,3,6-trifluorobenzyl alcohol.
Synthesis of 4-Chloro-2,3,6-trifluorobenzyl alcohol
A plausible synthetic route to 4-Chloro-2,3,6-trifluorobenzyl alcohol involves the reduction of the corresponding commercially available benzoic acid or aldehyde. A standard and effective method utilizes a mild reducing agent such as sodium borohydride in an alcoholic solvent.
Protocol:
-
To a solution of 4-chloro-2,3,6-trifluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add borane-THF complex (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-Chloro-2,3,6-trifluorobenzyl alcohol as a white solid.
Crystallization
The growth of high-quality single crystals is a critical step for successful SCXRD analysis. Slow evaporation of a saturated solution is a commonly employed and effective technique.
Protocol:
-
Dissolve the purified 4-Chloro-2,3,6-trifluorobenzyl alcohol in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethanol, or acetone).
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the clear solution to a clean vial and cover it with a perforated cap to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Protocol:
-
A suitable single crystal is selected and mounted on a cryoloop.
-
X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å).[4]
-
The collected data are processed, including integration of the diffraction spots and scaling.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Hypothetical Crystallographic Data and Structural Analysis
The following table presents a plausible set of crystallographic data for 4-Chloro-2,3,6-trifluorobenzyl alcohol, generated based on the typical values for similar small organic molecules.
| Parameter | Hypothetical Value |
| Empirical formula | C₇H₄ClF₃O |
| Formula weight | 196.55 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| Volume | 845 ų |
| Z | 4 |
| Density (calculated) | 1.545 Mg/m³ |
| Absorption coefficient | 0.45 mm⁻¹ |
| F(000) | 392 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Molecular Conformation
The molecular structure of 4-Chloro-2,3,6-trifluorobenzyl alcohol is expected to exhibit a conformation influenced by the substitution pattern on the benzene ring. Specifically, the presence of a fluorine atom at the ortho position (C6) could lead to the formation of an intramolecular O-H···F hydrogen bond.[5][6][7] This interaction would likely result in a chiral conformation of the benzyl alcohol moiety.[5][6][7]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 4-Chloro-2,3,6-trifluorobenzyl alcohol is anticipated to be dominated by a combination of strong O-H···O hydrogen bonds and various weaker interactions involving the halogen atoms.
-
O-H···O Hydrogen Bonds: The primary interaction driving the formation of the crystal lattice is expected to be the intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This would likely lead to the formation of one-dimensional chains or helical motifs.[5][6]
-
Halogen Bonding (C-Cl···X and C-F···X): The chlorine atom at the para position and the fluorine atoms at the ortho and meta positions can participate in halogen bonding and other dipole-dipole interactions. The chlorine atom, with its more pronounced σ-hole, is a more likely candidate for forming significant halogen bonds.[3]
-
π-π Stacking: The trifluorinated and chlorinated benzene rings may engage in π-π stacking interactions, further stabilizing the crystal packing. The electron-withdrawing nature of the halogen substituents will influence the quadrupole moment of the aromatic ring and thus the geometry of these interactions.
-
C-H···F and C-H···Cl Interactions: Weak hydrogen bonds involving the aromatic and methylene C-H groups as donors and the halogen atoms as acceptors are also expected to contribute to the overall stability of the crystal structure.[3]
Comparative Analysis with Other Halogenated Benzyl Alcohols
The predicted structural features of 4-Chloro-2,3,6-trifluorobenzyl alcohol can be compared with the known crystal structures of other halogenated benzyl alcohols to understand the influence of the specific substitution pattern.
-
Comparison with ortho-chlorobenzyl alcohol: The crystal structure of ortho-chlorobenzyl alcohol is known to exhibit homochiral chains of cooperative O-H···O hydrogen bonds.[5][6] It is plausible that 4-Chloro-2,3,6-trifluorobenzyl alcohol would also form such chains, with the added complexity of the fluorine and para-chloro substituents influencing the inter-chain interactions.
-
The Role of Fluorine vs. Chlorine: The smaller size and lower polarizability of fluorine compared to chlorine generally lead to weaker halogen bonds. However, the cumulative effect of three fluorine atoms in 4-Chloro-2,3,6-trifluorobenzyl alcohol could result in significant electrostatic interactions that guide the crystal packing.
-
Isostructuralism: A study on ortho- and para-substituted chloro- and bromobenzyl alcohols revealed isostructuralism, where the variation of the halogen at equivalent positions did not alter the overall crystal packing.[3] It would be of interest to investigate whether 4-Chloro-2,3,6-trifluorobenzyl alcohol is isostructural with other similarly substituted benzyl alcohols.
Conclusion
This guide has provided a comprehensive overview of the anticipated single-crystal X-ray diffraction analysis of 4-Chloro-2,3,6-trifluorobenzyl alcohol. By presenting a detailed experimental protocol and a plausible set of crystallographic data, we have explored the likely molecular conformation and supramolecular assembly of this compound. The comparative analysis with related halogenated benzyl alcohols highlights the key intermolecular interactions that are expected to govern its solid-state architecture. The insights presented herein serve as a valuable resource for researchers in drug development and materials science, providing a predictive framework for understanding the crystallographic properties of this and similar halogenated organic molecules.
References
-
Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemPlusChem, 2025. [Link]
-
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing, 2024. [Link]
-
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing, 2024. [Link]
-
Proposal for the crystallization mechanism of para‐chloro‐substituted benzyl alcohol. ResearchGate. [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. SlideShare, 2015. [Link]
-
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing, 2024. [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI, 2020. [Link]
- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwidejournals.com, 2016. [Link]
-
Synthesis of 4-chloro-3-nitrobenzyl alcohol. PrepChem.com. [Link]
- Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
4-chloro-3-fluorobenzyl alcohol (C7H6ClFO). PubChemLite. [Link]
-
Crystal and Molecular structure studies of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-methoxybenzamide. ResearchGate, 2025. [Link]
-
Structural, Optical, Spectral, Thermal and Third-order NLO behaviour of 4—Chlorobenzhydrazide trichloro acetate single crystal. Springer, 2022. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 4-Chloro-2,3,6-trifluorobenzyl alcohol
Executive Summary
Do not dispose of 4-Chloro-2,3,6-trifluorobenzyl alcohol down the drain or in general trash. This compound is a halogenated organic agent . Its disposal requires strict segregation from non-halogenated solvents to prevent the formation of hazardous byproducts during incineration. All waste streams containing this substance must be routed to high-temperature incineration with acid gas scrubbing .
Immediate Action Required:
-
Labeling: Mark all waste containers immediately as "HALOGENATED ORGANIC WASTE."
-
Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid, permanganates) or non-halogenated flammable solvents if possible, to minimize disposal costs and chemical risks.
Chemical Profile & Hazard Assessment
To ensure safe handling, researchers must understand the chemical behavior driving these protocols.
-
Compound: 4-Chloro-2,3,6-trifluorobenzyl alcohol[1]
-
CAS: 252004-68-5 (Isomer specific) / General Halogenated Benzyl Alcohol class
-
Molecular Formula: C₇H₄ClF₃O
Why Special Disposal is Required
-
Halogen Load (Cl/F): This molecule contains both chlorine and fluorine. Standard incineration of chlorinated compounds without scrubbing releases Hydrogen Chloride (HCl) gas. The presence of fluorine presents a risk of forming Hydrogen Fluoride (HF) upon thermal decomposition, which is highly corrosive to incinerator linings and toxic.
-
Thermal Stability: The C-F bonds (approx. 116 kcal/mol) are exceptionally stable. Complete destruction requires higher temperatures (often >1100°C) than standard organic waste to prevent the emission of Products of Incomplete Combustion (PICs).
-
Reactivity: As a benzyl alcohol, the hydroxyl group is susceptible to oxidation. Mixing this waste with oxidizing agents (Chromic acid, Nitric acid) can result in an exothermic reaction, converting the alcohol to its corresponding aldehyde or carboxylic acid, potentially pressurizing the waste container.
Key Hazards (GHS Classifications):
-
H335: May cause respiratory irritation.[2]
Waste Segregation & Decision Logic
Proper segregation at the bench is the single most effective safety measure. Use the following logic to determine the correct waste stream.
Experimental Workflow: Waste Stream Decision Tree
Figure 1: Decision matrix for segregating halogenated benzyl alcohol waste. Note that even small amounts of halogenated compound often necessitate classifying the entire solvent mixture as halogenated waste.
Containerization & Labeling Protocols
A. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Why: Fluorinated compounds are generally compatible with HDPE. Avoid metal containers if the waste is acidic or likely to hydrolyze, as HF/HCl byproducts corrode metal.
-
-
Closure: Screw-cap with a chemically resistant liner (PTFE/Teflon).
-
Venting: If the waste contains oxidizers (violating segregation rules) or is undergoing active reaction, use a vented cap (e.g., Circumvent™) to prevent pressure buildup.
B. Labeling Requirements (Mandatory)
Every container must carry a hazardous waste label with the following specific data:
-
Chemical Components: "4-Chloro-2,3,6-trifluorobenzyl alcohol" (Do not use abbreviations like "Cl-F-BnOH").
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
Signal Word: HALOGENATED .
Emergency Spill Response Procedures
In the event of a benchtop spill (<500 mL), follow this containment workflow.
Figure 2: Immediate response workflow for minor spills. Absorbent materials must be treated as hazardous chemical waste.
Critical Note on Absorbents: Do not use sawdust or paper towels if the alcohol is mixed with oxidizing agents, as this creates a fire hazard. Use inert absorbents like vermiculite, diatomaceous earth, or polypropylene pads.
Final Disposal Specifications
This data is for the EHS team or Waste Contractor (e.g., Veolia, Clean Harbors).
| Parameter | Specification | Reason |
| Waste Code (RCRA/EPA) | Not Listed (P/U) ; Characterized as D001 (if flammable solvent) or State-Specific Halogenated Code. | The pure substance is not P-listed, but "Halogenated Solvent" rules apply. |
| Destruction Method | Rotary Kiln Incineration (>1100°C) | Required to break C-F bonds. |
| Gas Scrubbing | Required (Caustic Scrub) | Neutralizes HCl and HF gases generated during combustion. |
| Fuel Blending | Restricted | High halogen content (>1-2%) often disqualifies waste for standard fuel blending; must go to dedicated incineration. |
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-Chloro-2,3,6-trifluorobenzyl alcohol. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)benzyl alcohol (Analogous Hazard Data). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Princeton University EHS. (n.d.). Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved from
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloro-2,3,6-trifluorobenzyl alcohol
This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 4-Chloro-2,3,6-trifluorobenzyl alcohol (CAS No. 252004-68-5). The procedural guidance herein is designed to build a deep, trust-based understanding of chemical safety, moving beyond mere compliance to foster a culture of proactive risk management. The information is synthesized from authoritative safety data sheets (SDS) of structurally similar compounds and established laboratory safety standards.
Disclaimer: This document is a comprehensive guide but is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the manufacturer of your product. Always review the SDS for your specific lot number before commencing any work.
Hazard Profile Analysis: Understanding the "Why"
4-Chloro-2,3,6-trifluorobenzyl alcohol belongs to a class of halogenated aromatic alcohols. While specific toxicological data for this exact compound is limited, a thorough analysis of its structural analogues allows for a robust and scientifically grounded hazard assessment.
-
Skin and Eye Irritation: Structurally related compounds, such as 2,3,6-Trifluorobenzyl alcohol and 4-Chloro-3-(trifluoromethyl)benzyl alcohol, are categorized as causing skin irritation (H315) and serious eye irritation (H319).[1][2] The presence of both chloro- and fluoro- substituents on the aromatic ring, combined with the benzyl alcohol moiety, creates a high potential for local tissue irritation upon contact.
-
Respiratory Irritation: Several analogues are also noted to cause respiratory irritation (H335).[2][3][4] This is a critical consideration, especially when handling the compound as a solid (potential for dust) or when heating, which can generate vapors.
-
Mechanism of Irritation: Halogenated aromatic compounds can disrupt cellular membranes and proteins upon contact, leading to an inflammatory response. The benzyl alcohol functional group can also contribute to these effects. Therefore, preventing direct contact with all tissues—skin, eyes, and the respiratory tract—is the primary safety objective.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential from the outset.
-
Engineering Controls: All handling of 4-Chloro-2,3,6-trifluorobenzyl alcohol must be conducted in a properly functioning chemical fume hood.[4] This is non-negotiable. The fume hood's constant airflow is critical for preventing the inhalation of any dust or vapors that may be generated.[2][3] Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][5]
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for your specific experimental workflow. This SOP should detail the quantities being used, the specific steps of the procedure, and the emergency protocols. All personnel must be trained on this SOP before beginning work.
Selecting the Right PPE: A Component-by-Component Guide
The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure. The following guidance provides a baseline for handling 4-Chloro-2,3,6-trifluorobenzyl alcohol.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet appropriate government standards (e.g., EN 166 in the EU or NIOSH-approved in the US) are mandatory at all times.[6][7] Unlike standard safety glasses, goggles provide a seal around the eyes, offering superior protection from splashes, dust, and vapors.[6]
-
Elevated Risk Scenarios: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[8] The face shield protects the entire face from direct contact.
Hand Protection
Choosing the correct gloves is arguably the most critical PPE decision for this class of chemicals. Common laboratory gloves like latex and standard nitrile may offer insufficient protection against halogenated aromatic compounds.[9][10]
-
The Causality of Glove Selection: Glove material interacts differently with various chemical classes. For chlorinated and aromatic solvents, materials that resist permeation and degradation are essential. Breakthrough time—the time it takes for the chemical to penetrate the glove material—is a key factor.
-
Recommended Materials: For extended contact or immersion, gloves made of Polyvinyl Alcohol (PVA) or Fluoroelastomer (Viton®) are recommended due to their excellent resistance to aromatic and chlorinated solvents.[6][9][10] For incidental contact, double-gloving with a robust nitrile glove may be acceptable, but this should be verified against the manufacturer's specific chemical compatibility data.[6][11]
-
Protocol: Always inspect gloves for any signs of damage (e.g., pinholes, tears) before use.[5] Use proper glove removal techniques to avoid contaminating your skin.[7] Contaminated gloves must be disposed of as hazardous waste.
Table 1: Glove Selection Guide for Halogenated Aromatic Alcohols
| Glove Material | Protection Against (Good for) | Limitations (Poor for) | Recommended Use Case |
| Fluoroelastomer (Viton®) | Aromatic & Chlorinated Solvents, Aliphatics, Alcohols[6][10] | Ketones, Esters, Amines; Poor physical properties[10] | Extended Contact / Spills |
| Polyvinyl Alcohol (PVA) | Aromatic & Chlorinated Solvents, Ketones, Esters, Ethers[9][10] | Water-based solutions (will degrade)[6][9][10] | Extended Contact (in anhydrous conditions) |
| Butyl Rubber | Polar Organics (Ketones, Esters, Ethers)[10] | Hydrocarbons, Chlorinated Solvents[10] | Not Recommended |
| Neoprene | Acids, Bases, Alcohols, Fuels[9][10] | Halogenated & Aromatic Hydrocarbons[9][10] | Not Recommended |
| Nitrile | Oils, Greases, some Acids & Bases[10] | Benzene, Methylene Chloride, many Ketones[10] | Incidental Contact Only (Double-gloving recommended) |
Body Protection
-
Standard Use: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.[9]
-
Splash Hazard: When working with larger volumes or during procedures with a high splash potential, supplement your lab coat with a chemical-resistant apron made of rubber or PVC.[12]
-
General Attire: Always wear long pants and fully enclosed, chemical-resistant footwear.[6][9] Leather shoes should be avoided as they can absorb chemicals and are difficult to decontaminate.[6]
Respiratory Protection
-
Under Normal Conditions: When working within a certified chemical fume hood, respiratory protection is typically not required.[7]
-
When Required: A respirator is necessary if engineering controls are inadequate, during a large spill, or if you experience any irritation or symptoms of exposure. A NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is a typical choice, but a formal risk assessment must be conducted to select the appropriate model.[3][9]
Procedural Walkthrough: Safe Operations and Disposal
A protocol is only trustworthy if it accounts for the entire workflow, from preparation to disposal.
Step-by-Step PPE Protocol
-
Donning Sequence:
-
Put on lab coat and ensure it is fully buttoned.
-
Put on the first pair of gloves (if double-gloving).
-
Put on chemical splash goggles.
-
Put on the second, outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Don a face shield and/or apron if dictated by the risk assessment.
-
-
Doffing (Removal) Sequence - The "Contaminated-to-Clean" Principle:
-
Remove the outer, most contaminated gloves first.
-
Remove the face shield and/or apron.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove goggles.
-
Remove the inner pair of gloves, using a proper technique to avoid touching the outer surface with your bare hands.[7]
-
IMMEDIATELY wash hands thoroughly with soap and water.[1]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][4]
-
Spill Cleanup: Evacuate the area. If the spill is large, alert your institution's emergency response team. For small spills, wear the appropriate PPE (including respiratory protection), contain the spill with an inert absorbent material (e.g., sand, vermiculite), and collect it into a sealed container for hazardous waste disposal.[7][8]
Waste Management and Disposal
-
Chemical Waste: All surplus 4-Chloro-2,3,6-trifluorobenzyl alcohol and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated solid hazardous waste container.[7]
-
Disposal Protocol: Do not pour any waste down the drain.[7][13] All waste must be disposed of through a licensed disposal company, following all local, state, and federal regulations.[1][2]
Visual Workflows
To ensure clarity and immediate comprehension, the following diagrams outline the critical decision-making and procedural flows for handling 4-Chloro-2,3,6-trifluorobenzyl alcohol.
Caption: PPE selection workflow based on risk assessment.
Caption: Post-experiment decontamination and disposal workflow.
References
- Personal Protective Equipment Selection Guide. (2015, July 22). Stanford University Environmental Health & Safety.
- Personal Protective Equipment: Hands. (2024, May 10). San José State University Environmental Health & Safety.
- SAFETY DATA SHEET - 2,3,6-Trifluorobenzyl alcohol. (2025, October 7). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Chloro-3-(trifluoromethyl)benzyl alcohol. (2025, October 8). Thermo Fisher Scientific.
- Section 6C: Protective Equipment. Princeton University Environmental Health & Safety.
- SAFETY DATA SHEET. (2025, May 17). MilliporeSigma.
- SAFETY DATA SHEET. (2016, April 1). Kao Chemicals.
- SAFETY DATA SHEET - Benzyl alcohol. Merck Millipore.
- 4-Chloro Benzyl Alcohol CAS No 873-76-7 MATERIAL SAFETY D
- Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. (2005, October 3). Cole-Parmer.
- 4-Chlorobenzyl alcohol - SAFETY DATA SHEET. (2011, February 12). Thermo Fisher Scientific.
- Safety Data Sheet - 2-Fluoro-5-(trifluoromethyl)benzyl alcohol. (2024, December 19). Fluorochem.
- SAFETY DATA SHEET. (2025, October 15). MilliporeSigma.
- SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. Fisher Scientific.
- How to Choose PPE for Chemical Work. (2025, October 23).
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 4-(Trifluoromethyl)benzyl alcohol. Fisher Scientific.
- 2,3,5,6-Tetrafluorobenzyl alcohol. PubChem.
- SAFETY DATA SHEET - 2,4,5-Trifluorobenzyl alcohol. (2025, October 7). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2,4,6-Trifluorobenzyl alcohol. (2025, October 8). Thermo Fisher Scientific.
- 4-Chloro-2,3,6-trifluorobenzyl alcohol. Sigma-Aldrich.
- 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol - Safety D
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
